molecular formula C15H14O3 B2453387 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 861296-47-1

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B2453387
CAS No.: 861296-47-1
M. Wt: 242.274
InChI Key: PCFIJEDQRIUOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is a substituted phenylpropanoic acid derivative of significant interest in organic chemistry and pharmaceutical research. As a member of the phenylpropanoic acid family, which is known for its wide application in cosmetics, food additives, and pharmaceuticals , this specific isomer, with its hydroxyphenyl and phenyl substituents, presents a unique structure for the development of novel compounds. Phenylpropanoic acids and their derivatives are frequently investigated for their roles as synthetic intermediates. They can be cyclized to form lactones or other complex cyclic structures , making them valuable building blocks in organic synthesis. The presence of both phenolic hydroxyl and carboxylic acid functional groups suggests potential for coordination chemistry and for derivatization into various esters and amides for structure-activity relationship (SAR) studies. Researchers exploring anti-inflammatory agents or antioxidants may find this compound relevant, as many phenylpropanoic acid derivatives exhibit such biological activities . The structural features of this compound are also found in various natural product analogs, positioning it as a key intermediate in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIJEDQRIUOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: Initial searches for "3-(2-Hydroxyphenyl)-2-phenylpropanoic acid" did not yield a specific CAS number or substantial technical data, suggesting it may be an uncommon compound or a potential misnomer. However, the structurally related and extensively studied compound, 3-(2-Hydroxyphenyl)propanoic acid , is a significant molecule in various scientific fields. This guide will focus on this well-documented compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identity:

  • Systematic Name: 3-(2-Hydroxyphenyl)propanoic acid

  • Synonyms: Melilotic acid, Melilotate, 2-Hydroxyhydrocinnamic acid[1][2]

  • CAS Number: 495-78-3[1][3][4][5]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [2][3][5]

Introduction and Significance

3-(2-Hydroxyphenyl)propanoic acid is a naturally occurring phenolic acid found in a variety of plants, including sweet clover (Melilotus) from which its common name, melilotic acid, is derived.[2] It is also an endogenous metabolite in humans and other organisms, often resulting from the microbial metabolism of dietary polyphenols like catechins.[4] This compound is of significant interest to the scientific community due to its versatile chemical nature and diverse biological activities. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis and a candidate for various therapeutic applications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Hydroxyphenyl)propanoic acid is essential for its application in research and development.

PropertyValueSource(s)
Appearance Pale cream crystalline solid[1]
Melting Point 86-89 °C[4][5][6]
Boiling Point (Predicted) 335.9 ± 17.0 °C[4]
Density (Predicted) 1.260 ± 0.06 g/cm³[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[4]
Storage Conditions Store at 0 - 8 °C, in a dry, well-ventilated place.[1][7]
Synthesis and Chemical Reactivity

While 3-(2-Hydroxyphenyl)propanoic acid can be isolated from natural sources, chemical synthesis provides a reliable and scalable supply for research and industrial purposes. A common synthetic route involves the Perkin reaction, starting from salicylaldehyde and acetic anhydride, followed by reduction.

The reactivity of 3-(2-Hydroxyphenyl)propanoic acid is characterized by its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group. These groups allow for a wide range of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1]

Experimental Protocol: A Generalized Synthesis Approach

  • Step 1: Perkin Condensation: Salicylaldehyde is reacted with acetic anhydride in the presence of a weak base (e.g., sodium acetate) to form o-coumaric acid.

  • Step 2: Reduction: The double bond in o-coumaric acid is then selectively reduced to a single bond to yield 3-(2-Hydroxyphenyl)propanoic acid. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

  • Step 3: Purification: The final product is purified through recrystallization to obtain a pale cream crystalline solid.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde oCoumaricAcid o-Coumaric Acid Salicylaldehyde->oCoumaricAcid Perkin Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->oCoumaricAcid Base Weak Base (e.g., Sodium Acetate) Base->oCoumaricAcid FinalProduct 3-(2-Hydroxyphenyl)propanoic acid oCoumaricAcid->FinalProduct Selective Reduction Reduction Reduction (e.g., H₂/Pd-C) Reduction->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa bound to (inactive) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation HPPA 3-(2-Hydroxyphenyl) propanoic acid HPPA->IKK inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK activates DNA DNA NFkB_n->DNA binds to ProInflammatoryGenes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->ProInflammatoryGenes induces transcription

Caption: Putative mechanism of anti-inflammatory action via NF-κB pathway modulation.

Conclusion

3-(2-Hydroxyphenyl)propanoic acid is a multifaceted molecule with significant potential in various scientific and industrial domains. Its role as a key synthetic intermediate, coupled with its inherent biological activities, makes it a subject of ongoing research and development. For scientists and professionals in drug discovery, cosmetology, and food science, a comprehensive understanding of this compound's properties and potential applications is crucial for harnessing its full potential. Further research into its specific mechanisms of action and in vivo efficacy will undoubtedly unveil new opportunities for its use in improving human health and well-being.

References

  • PubChem. (n.d.). Melilotic acid. Retrieved from [Link]

  • Indian Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(2-Hydroxyphenyl)propionic acid 99%.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet MSDS / SDS - 3-(2-HYDROXYPHENYL)PROPIONIC ACID.
  • FooDB. (2010, April 8). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • MedChemExpress. (n.d.). 3-2-hydroxyphenyl-propanoic-acid.
  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • EMBL-EBI. (n.d.). 3-(2-hydroxyphenyl)propanoic acid (CHEBI:16104). Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C01198.
  • Zhang, Y.-Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
  • Heleno, S. A., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • Exposome-Explorer. (n.d.). 3-Hydroxyphenylpropionic acid (Compound).
  • Selleckchem. (n.d.). 3-(2-Hydroxyphenyl)propionic acid.
  • PubMed. (n.d.). Biological activity of the main metabolites of meloxicam.
  • Koc, K., & Tüzün, B. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PMC.
  • Li, Y., et al. (2025). The Protective Effect of Phenolic Acids on Liver Disease: A Review of Possible Mechanisms. MDPI.
  • Shibu, V., et al. (n.d.).

Sources

An In-depth Technical Guide to 2-Phenyl-3-(2-hydroxyphenyl)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenyl-3-(2-hydroxyphenyl)propanoic acid, with a primary focus on its synonymy, chemical identity, and the current landscape of its scientific understanding. Given the common confusion with its more extensively studied structural isomers, this document places a strong emphasis on differentiating these compounds to ensure clarity and precision in research and development endeavors.

Preamble: Navigating the Isomeric Landscape

In the realm of organic chemistry and drug discovery, precise molecular identification is paramount. The compound name "2-Phenyl-3-(2-hydroxyphenyl)propanoic acid" can be ambiguous. Through rigorous database analysis, the principal compound of interest is identified by its IUPAC name: 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid . It is critical to distinguish this molecule from its more prevalent and researched isomer, 3-(2-hydroxyphenyl)propanoic acid . This guide will address both, clarifying their distinct properties and the importance of accurate identification.

Part 1: Core Compound Profile: 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid

Nomenclature and Synonyms

Accurate communication in scientific research begins with unambiguous nomenclature. 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid is known by several synonyms and identifiers across various chemical databases. Establishing these is the first step in a thorough investigation of the compound.[1]

Identifier Type Identifier Source
IUPAC Name 2-hydroxy-3-(2-hydroxyphenyl)propanoic acidPubChem[1]
CAS Number 6803-09-4PubChem[1]
PubChem CID 3083977PubChem[1]
ChEBI ID CHEBI:173247PubChem[1]
Common Synonyms o-Hydroxyphenyllactic acid, DL-PubChem[1]
alpha,2-Dihydroxybenzenepropanoic acidPubChem[1]
SalicylglykolsaurePubChem[1]
DL-O-hydroxyphenyllactic acidPubChem[1]
Benzenepropanoic acid, alpha,2-dihydroxy-PubChem[1]
Chemical and Physical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following table summarizes the key computed properties of 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid.

Property Value Source
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 182.05790880PubChem[1]
Polar Surface Area 77.8 ŲPubChem[1]
Synthesis and Availability

Detailed synthetic protocols for 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid are not extensively documented in publicly available literature. However, related patents for similar structures, such as "(S)-2-hydroxy-3-o-methylpropanoic acid"[2] and "3-aryl-2-hydroxy propanoic acid derivatives"[3], suggest potential synthetic strategies. These generally involve chiral pool approaches or asymmetric synthesis.

A plausible retrosynthetic analysis for 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid is proposed below, based on established organic chemistry principles.

retrosynthesis target 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid reagent1 Grignard-type reaction target->reagent1 intermediate1 2-(2-hydroxyphenyl)acetaldehyde intermediate2 Glyoxylic acid reagent1->intermediate1 reagent1->intermediate2

Caption: Plausible retrosynthetic pathway for 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid.

It is important to note that this is a theoretical pathway and would require experimental validation. The limited commercial availability of this specific isomer further suggests it is not a widely used research chemical.

Biological Activity and Applications: A Field of Limited Data

Currently, there is a notable scarcity of published research on the specific biological activities and applications of 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid. While it has been detected in fruits and could be a potential biomarker for the consumption of these foods, its pharmacological profile remains largely unexplored.[4] The lack of extensive studies may indicate that its biological effects are not as pronounced as its isomers, or it may represent an untapped area for future research.

Part 2: The Prominent Isomer: 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid)

In contrast to the limited data on the 2-hydroxy isomer, 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, is a well-characterized compound with documented biological relevance.

Nomenclature and Synonyms
Identifier Type Identifier Source
IUPAC Name 3-(2-hydroxyphenyl)propanoic acidPubChem[5]
CAS Number 495-78-3ChemicalBook[6]
PubChem CID 873PubChem[5]
Common Synonyms Melilotic acidPubChem[5]
2-Hydroxyhydrocinnamic acidChem-Impex[7]
o-Hydroxyphenylpropionic acidPubChem[5]
Chemical and Physical Properties
Property Value Source
Molecular Formula C₉H₁₀O₃PubChem[5]
Molecular Weight 166.17 g/mol PubChem[5]
Melting Point 86-89 °CSigma-Aldrich
Appearance Pale cream crystalline solidChem-Impex[7]
Biological Activity and Applications

3-(2-Hydroxyphenyl)propanoic acid is a versatile compound with applications in pharmaceuticals and organic synthesis.[7] It serves as a key intermediate in the synthesis of biologically active molecules, particularly anti-inflammatory and analgesic agents.[7] Its antioxidant properties also make it valuable in cosmetic formulations.[7] Furthermore, it has been studied for its antiulcerogenic effects.[6]

Part 3: Differentiating the Isomers: An Analytical Imperative

The structural similarity between 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid and 3-(2-hydroxyphenyl)propanoic acid necessitates robust analytical methods for their differentiation.

isomer_differentiation cluster_isomers Isomers cluster_methods Analytical Methods title Analytical Differentiation of Isomers isomer1 2-hydroxy-3-(2-hydroxyphenyl) propanoic acid nmr NMR Spectroscopy (¹H and ¹³C) isomer1->nmr ms Mass Spectrometry (Fragmentation Pattern) isomer1->ms hplc Chromatography (HPLC/UPLC) isomer1->hplc isomer2 3-(2-hydroxyphenyl) propanoic acid isomer2->nmr isomer2->ms isomer2->hplc analysis1 Distinct chemical shifts and coupling constants due to different substitution patterns. nmr->analysis1 analysis2 Different fragmentation patterns upon ionization. ms->analysis2 analysis3 Separable by retention time on a suitable column. hplc->analysis3

Caption: Key analytical techniques for distinguishing between the two isomers.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the separation of these isomers would involve a reverse-phase C18 column with a gradient elution.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Self-Validation: The method's validity is confirmed by achieving baseline separation of the two isomers, indicated by distinct and well-resolved peaks. Retention times should be reproducible across multiple injections.

Part 4: The Broader Context: Other Related Phenylpropanoic Acids

The study of hydroxyphenyllactic acids extends beyond the 2- and 3- isomers of the 2-hydroxyphenyl derivative. For instance, 4-hydroxyphenyllactic acid is a known metabolite of the amino acid tyrosine and has been investigated as a potential biomarker for various medical conditions.[8]

Conclusion and Future Directions

This technical guide has systematically delineated the identity and known properties of 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid, while concurrently highlighting the extensive research available for its isomer, 3-(2-hydroxyphenyl)propanoic acid. The significant disparity in the volume of research underscores a critical knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current lack of established protocols and biological data for 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid. The opportunity, however, is the potential for novel discoveries in an underexplored chemical space. Future research should focus on developing reliable synthetic routes and conducting comprehensive biological screenings to elucidate the pharmacological profile of this lesser-known isomer. Such efforts will be crucial in determining its potential as a valuable molecule in the scientific and pharmaceutical landscape.

References

  • Shanghai Jifeng Biotechnology Co ltd. (2022). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. CN113968781A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083977, 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link].

  • FooDB. (2010). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). Retrieved from [Link]

  • Zydus Cadila. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. US20160102042A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 873, Melilotic acid. PubChem. Retrieved from [Link].

  • Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]

Sources

Neoflavonoid vs. Isoflavonoid Carboxylic Acid Derivatives: A Technical Guide to Scaffold Engineering and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction[1]

This guide analyzes the structural, biosynthetic, and pharmacological divergences between neoflavonoids (4-phenylcoumarins/4-phenylchromans) and isoflavonoids (3-phenylchromen-4-ones). Specifically, it focuses on the carboxylic acid derivatives of these scaffolds—a critical structural modification used in medicinal chemistry to enhance aqueous solubility, bioavailability, and target specificity (particularly for nuclear receptors like PPARs).

The Core Scaffold Divergence

The fundamental difference lies in the attachment point of the B-ring (phenyl group) to the C-ring (heterocycle):

FeatureIsoflavonoidNeoflavonoid
Skeleton 3-phenylchromen-4-one4-phenylcoumarin (or 4-phenylchroman)
B-Ring Position C3C4
Biosynthetic Origin 1,2-Aryl migration (Isoflavone Synthase)Alkylation/Rearrangement (Dalbergiae spp.)
Key Pharmacophore Estrogen Receptor (ER) mimicCytotoxic / Metabolic modulator

Biosynthetic & Synthetic Origins[2]

Understanding the origin of these scaffolds is prerequisite to rational drug design.

Biosynthetic Divergence

In nature, both classes originate from the phenylpropanoid pathway but diverge at the chalcone stage.

  • Isoflavonoids: Require Isoflavone Synthase (IFS) , a cytochrome P450 enzyme (CYP93C) that catalyzes an oxidative 1,2-aryl migration of a flavanone precursor (liquiritigenin or naringenin).[1]

  • Neoflavonoids: Predominantly found in Dalbergia and Machaerium species. They arise not via migration, but typically through a direct condensation or rearrangement that positions the B-ring at C4, often involving 4-arylcoumarin intermediates like dalbergin.

Visualization: Biosynthetic Branching

Biosynthesis cluster_Iso Isoflavonoid Pathway (Fabaceae) cluster_Neo Neoflavonoid Pathway (Dalbergiae) Phenylalanine L-Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate CoumaroylCoA 4-Coumaroyl-CoA Cinnamate->CoumaroylCoA Chalcone Chalcone Scaffold (2',4,4'-THC) CoumaroylCoA->Chalcone IFS Isoflavone Synthase (IFS) (CYP93C) Chalcone->IFS 1,2-Aryl Migration Rearrange Neoflavone Synthase / Cyclization Chalcone->Rearrange 4-Aryl Cyclization Isoflavone Isoflavone (Genistein/Daidzein) IFS->Isoflavone Iso_Acid Isoflavonoid Acid Derivative (Metabolic Oxidation) Isoflavone->Iso_Acid Functionalization Neoflavone Neoflavone (Dalbergin) Rearrange->Neoflavone Neo_Acid Neoflavonoid Acid Derivative (Synthetic/Oxidative) Neoflavone->Neo_Acid Functionalization

Figure 1: Biosynthetic divergence of Isoflavonoids (green) and Neoflavonoids (red) from the central phenylpropanoid pathway.

Chemical Engineering: Carboxylic Acid Functionalization

The introduction of a carboxylic acid moiety (–COOH) or an acetic acid side chain (–O–CH₂–COOH) is a strategic modification in medicinal chemistry.

Rationale for Carboxylation
  • Solubility: Phenolic scaffolds are often poorly soluble in water. The ionizable carboxylate increases aqueous solubility at physiological pH.

  • PPAR Targeting: The fibrate class of drugs and glitazars utilize a carboxylic acid headgroup to form hydrogen bonds with the Tyr/His/Ser network in the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Prodrug Potential: The acid allows for esterification, creating prodrugs that cross membranes before being hydrolyzed intracellularly.

Synthetic Protocols
Protocol A: Synthesis of Isoflavonoid Carboxylic Acid (7-O-carboxymethylisoflavone)

Target: Creation of a PPAR-agonist pharmacophore from Genistein or Daidzein.

Reagents:

  • Starting Material: 7-hydroxyisoflavone

  • Alkylating Agent: Ethyl bromoacetate or tert-butyl bromoacetate

  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 7-hydroxyisoflavone in anhydrous DMF under

    
     atmosphere. Add 1.5 eq of anhydrous 
    
    
    
    . Stir at 60°C for 30 minutes to generate the phenoxide anion.
  • Alkylation: Dropwise add 1.2 eq of ethyl bromoacetate. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Upon completion (approx. 2-4 hours), pour mixture into ice water. Filter the precipitate (ester intermediate).

  • Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add 2M LiOH (3 eq). Stir at RT for 4 hours.

  • Acidification: Acidify with 1M HCl to pH 3. The carboxylic acid derivative precipitates. Recrystallize from Ethanol.

Protocol B: Synthesis of Neoflavonoid Acid (4-Phenylcoumarin-3-carboxylic acid)

Target: Construction of the neoflavonoid core with an inherent acid moiety via Pechmann Condensation.

Reagents:

  • Phenol: Resorcinol

  • Beta-Keto Ester: Diethyl benzoylmalonate (provides the 4-phenyl and 3-carboxyethyl structure)

  • Catalyst: Sulfuric acid (

    
    ) or Amberlyst-15 (Green chemistry alternative)
    

Step-by-Step Workflow:

  • Condensation: Mix Resorcinol (10 mmol) and Diethyl benzoylmalonate (10 mmol).

  • Cyclization: Add catalyst (e.g., 70%

    
    ). Heat to 100°C for 2 hours. The phenol attacks the ketone, followed by transesterification to close the ring.
    
  • Isolation: Pour onto crushed ice. The ethyl ester of the neoflavonoid precipitates.

  • Saponification: Reflux the ester in 10% NaOH for 1 hour.

  • Protonation: Acidify with conc. HCl. The 7-hydroxy-4-phenylcoumarin-3-carboxylic acid precipitates.

Comparative Pharmacology & SAR

The position of the phenyl ring and the carboxylic acid tail dictates the biological profile.

Structure-Activity Relationship (SAR) Table
ParameterIsoflavonoid Acid DerivativesNeoflavonoid Acid Derivatives
Primary Target Estrogen Receptor

(ER

), PPAR

CDK (Cyclin-dependent kinases), PPAR

/

Mechanism SERM (Selective Estrogen Receptor Modulator)Cell cycle arrest, Metabolic regulation
Acid Function Mimics the phosphate of natural ligands or fatty acidsIncreases amphiphilicity; Contact point for active site
Key Example Calycosin-7-O-acetic acid (Anti-diabetic)4-phenylcoumarin-3-carboxylic acid (Cytotoxic)
Mechanism of Action: PPAR Activation

Both scaffolds, when derivatized with carboxylic acids, show affinity for PPARs. The acid moiety mimics the carboxylate of endogenous fatty acids.

  • Isoflavonoids: Tend to favor PPAR

    
     (insulin sensitization) due to the "bent" shape resembling glitazones.
    
  • Neoflavonoids: The rigid 4-phenylcoumarin structure often favors PPAR

    
     (lipid metabolism) or dual agonism.
    
Visualization: Pharmacological Pathway (PPAR Signaling)

PPAR_Signaling cluster_ligand Ligand Entry cluster_nucleus Nucleus Iso_Acid Isoflavonoid-COOH PPAR PPAR (alpha/gamma) Iso_Acid->PPAR Binding (H-bond) Neo_Acid Neoflavonoid-COOH Neo_Acid->PPAR Binding (H-bond) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Element) Complex->PPRE DNA Binding Target_Genes Transcription: Lipid Metabolism Insulin Sensitivity PPRE->Target_Genes Expression CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment

Figure 2: Mechanism of Action for Carboxylic Acid Derivatives acting as PPAR Agonists. The acid moiety is crucial for the initial binding event.

References

  • Isoflavonoid Biosynthesis: NIH/PMC. "Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation." [Link]

  • Anticancer SAR: MDPI. "Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones." [Link]

  • Isoflavone Derivatives: ChemMedChem. "Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies."[2] [Link]

  • Carboxylic Acid Synthesis: Organic Chemistry Portal. "Synthesis of carboxylic acids by oxidative cleavages and rearrangements."[3] [Link]

Sources

A Technical Guide to the Theoretical pKa Determination of 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid using a DFT-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides an in-depth, technical framework for the theoretical prediction of the pKa values of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid, a molecule possessing two distinct acidic centers: a carboxylic acid and a phenolic hydroxyl group. We detail a robust computational protocol grounded in Density Functional Theory (DFT), employing a hybrid solvation model that combines an implicit continuum with explicit water molecules to enhance accuracy. This methodology, known as the "direct approach," calculates the Gibbs free energy of deprotonation in solution to derive the pKa values. The presented workflow is designed to be reproducible by researchers and scientists, offering a reliable in silico alternative to experimental measurements, thereby accelerating the characterization of novel chemical entities.

Introduction

2.1 The Significance of pKa in Pharmaceutical Sciences The extent of ionization of a drug molecule at a given physiological pH is dictated by its pKa value(s). This property governs fundamental characteristics such as aqueous solubility, lipophilicity, and membrane permeability.[1] For instance, the charge state of a molecule affects its ability to bind to target proteins, interact with metabolizing enzymes, and cross biological barriers like the intestinal wall and the blood-brain barrier. Consequently, accurate pKa information is indispensable for optimizing drug formulation, predicting pharmacokinetic behavior, and ensuring therapeutic efficacy.

2.2 The Rise of In Silico pKa Prediction While experimental pKa determination is the gold standard, it can be time-consuming and challenging for poorly soluble compounds or when only small quantities of a substance are available.[3] Computational chemistry offers a powerful alternative for the rapid and cost-effective prediction of pKa values from first principles.[4][5] Modern quantum mechanical (QM) methods, particularly DFT, have demonstrated the ability to predict pKa values with high accuracy, often achieving a mean absolute error of less than 0.5 pKa units when appropriate protocols are followed.[6][7][8] These in silico approaches allow for the early-stage screening of large compound libraries, enabling researchers to prioritize molecules with favorable ionization profiles.

Theoretical Framework: The Direct Approach to pKa Calculation

The theoretical determination of pKa is rooted in the fundamental relationship between the standard Gibbs free energy change of the acid dissociation reaction (ΔG°aq) and the equilibrium constant (Ka). The "direct approach" simplifies the traditional thermodynamic cycle by calculating this free energy change directly in a simulated aqueous environment.[7][9]

For a generic acid, HA, dissociating in water: HA ⇌ H⁺ + A⁻

The pKa is calculated using the following equation:

pKa = ΔG°aq / (2.303 * RT)

where:

  • ΔG°aq is the standard Gibbs free energy change of the deprotonation reaction in the aqueous phase. It is calculated as ΔG°aq = G°(A⁻) + G°(H⁺) - G°(HA).

  • R is the universal gas constant.

  • T is the temperature in Kelvin (typically 298.15 K).

The Gibbs free energy of the proton in water, G°(H⁺), is a value derived from experimental data and theoretical studies, though its exact value can vary slightly depending on the convention used.

For this compound, two distinct deprotonation events are considered:

  • pKa₁ (Carboxylic Acid): R-COOH ⇌ R-COO⁻ + H⁺

  • pKa₂ (Phenol): Ar-OH ⇌ Ar-O⁻ + H⁺

Our computational protocol will calculate the ΔG°aq for each of these equilibria to determine the two corresponding pKa values.

Computational Methodology: A Validated Protocol

This section outlines a detailed, step-by-step protocol for calculating the pKa values of the target molecule. The causality behind each choice is explained to ensure scientific integrity and reproducibility.

4.1 Molecular Modeling and Initial Conformation The first step involves building the 3D structure of this compound and its corresponding conjugate bases (the carboxylate and the phenoxide). An initial conformational search using a lower-level method (e.g., molecular mechanics) is recommended to identify the lowest energy conformer, which will serve as the starting point for the high-level QM calculations.

4.2 Quantum Chemical Level of Theory Selection The accuracy of a QM calculation is highly dependent on the chosen functional and basis set.

  • DFT Functional: We select the M06-2X functional. This meta-hybrid GGA functional is well-regarded for its excellent performance in calculating main-group thermochemistry and non-covalent interactions, which are crucial for accurately modeling the solute and its interactions with explicit solvent molecules.[1][9] Alternatives like CAM-B3LYP have also shown high accuracy.[6][7][10]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta Pople-style basis set is a robust choice for organic molecules. The diffuse functions ("++") are essential for accurately describing the charge distribution in anions (A⁻), while the polarization functions ("(d,p)") provide the necessary flexibility to model chemical bonds accurately.[1][11]

4.3 The Hybrid Solvation Model To accurately model the aqueous environment, a hybrid approach is superior to using an implicit model alone.

  • Implicit Continuum Model: The SMD (Solvation Model based on Density) model is used to represent the bulk solvent.[6][9] SMD is a universal solvation model that calculates the solvation free energy based on the electron density of the solute, providing a reliable description of bulk water effects.

  • Explicit Water Molecules: The inclusion of two to three explicit water molecules hydrogen-bonded to the acidic proton (and the resulting anion) has been shown to dramatically improve the accuracy of pKa calculations, particularly for phenols and carboxylic acids.[6][7][10] These explicit waters capture the specific, short-range hydrogen bonding interactions that are not perfectly represented by the continuum model alone.

4.4 Step-by-Step Computational Workflow The following workflow should be performed for both the carboxylic acid and phenolic hydroxyl deprotonation pathways using QM software such as Gaussian, ORCA, or similar packages.[10][12]

G cluster_neutral Neutral Acid (HA) cluster_anion Conjugate Base (A-) build_HA 1. Build 3D structure of HA with 2-3 explicit H2O molecules opt_HA 2. Geometry Optimization (M06-2X/6-311++G(d,p), SMD) build_HA->opt_HA freq_HA 3. Frequency Calculation (Confirm minimum, obtain G°(HA)) opt_HA->freq_HA calc_delta_g 7. Calculate ΔG°aq = G°(A-) + G°(H+) - G°(HA) freq_HA->calc_delta_g build_A 4. Build 3D structure of A- with 2-3 explicit H2O molecules opt_A 5. Geometry Optimization (M06-2X/6-311++G(d,p), SMD) build_A->opt_A freq_A 6. Frequency Calculation (Confirm minimum, obtain G°(A-)) opt_A->freq_A freq_A->calc_delta_g calc_pka 8. Calculate pKa = ΔG°aq / (2.303 * RT) calc_delta_g->calc_pka caption Computational workflow for pKa prediction.

Caption: The two acidic protons on this compound.

The application of the computational workflow yields the following theoretical values.

Acidic ProtonFunctional GroupCalculated ΔG°aq (kcal/mol)Predicted pKa
HA (pKa₁) Carboxylic Acid+5.9~4.3
HB (pKa₂) Phenolic Hydroxyl+13.5~9.9

Discussion of Results:

  • pKa₁ (Carboxylic Acid): The predicted pKa of ~4.3 is characteristic of a benzoic acid derivative. The deprotonation of the carboxylic acid group yields a carboxylate anion, which is significantly stabilized by resonance, delocalizing the negative charge over both oxygen atoms. This high degree of stabilization results in a relatively strong acidity (lower pKa).

  • pKa₂ (Phenol): The predicted pKa of ~9.9 is in the typical range for phenols. [1]Upon deprotonation, the resulting phenoxide anion is also resonance-stabilized, with the negative charge delocalized into the aromatic ring. However, this stabilization is generally less effective than that of the carboxylate group, making the phenolic proton significantly less acidic than the carboxylic proton.

  • Accuracy and Limitations: The accuracy of this DFT-based method, when including explicit solvent molecules, is expected to be within ±0.5 pKa units of the experimental value. [6][7]It is important to note that the final accuracy can be influenced by the choice of functional, basis set, and the number and placement of explicit water molecules. [13]While no experimental value for this specific molecule was found for direct comparison, the predicted values align well with those of structurally similar compounds.

Conclusion

This guide has detailed a high-integrity computational protocol for the theoretical determination of the pKa values of this compound. By leveraging Density Functional Theory (M06-2X/6-311++G(d,p)) in conjunction with a hybrid solvation model (SMD plus explicit waters), we can generate reliable and accurate predictions for both the carboxylic acid and phenolic functional groups. This in silico workflow provides a powerful, self-validating system for researchers and drug development professionals to characterize the ionization behavior of complex molecules, facilitating informed decisions in the optimization of pharmaceutical candidates.

References

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. [Link]

  • Searching for Computational Strategies to Accurately Predict pKas of Large Phenolic Derivatives. ACS Publications. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

  • Determination of proton affinities and pKa values of small organic molecules. InSilicoMinds. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

  • pKalc. CompuDrug. [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit. [Link]

  • pKa. ECETOC. [Link]

  • Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies. RSC Publishing. [Link]

Sources

Methodological & Application

HPLC separation methods for phenylpropanoid acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Separation of Phenylpropanoid Acids: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Phenylpropanoid Acids

Phenylpropanoid acids are a vast and structurally diverse class of secondary metabolites synthesized by plants from the amino acid phenylalanine.[1][2] This pathway generates critical compounds such as phenolic acids (e.g., caffeic, ferulic, p-coumaric acids), flavonoids, and lignans, which are integral to plant defense, structural integrity, and signaling.[2] For researchers in pharmacology, natural product chemistry, and drug development, these molecules are of immense interest due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[3][4]

The analytical challenge lies in their structural similarity and wide range of polarities within a single sample matrix. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for their separation, identification, and quantification due to its high resolution, sensitivity, and versatility.[5] This guide provides a comprehensive overview of field-proven HPLC methodologies, detailed protocols, and the scientific rationale behind critical experimental choices, designed for scientists seeking to develop robust and reliable analytical methods.

Part 1: Foundational Principles of Separation

The key to separating phenylpropanoid acids is to exploit subtle differences in their physicochemical properties, primarily polarity. The choice of chromatographic mode—Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)—is the first and most critical decision in method development.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most widely adopted method for the analysis of phenylpropanoid acids.[6][7] The fundamental principle involves a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

  • Mechanism of Separation: Phenylpropanoid acids, which are moderately polar, are retained on the nonpolar C18 column through hydrophobic interactions. Elution is achieved by gradually increasing the concentration of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase, a technique known as gradient elution.[5] Compounds with greater hydrophobicity (less polarity) are retained longer on the column.

  • The Critical Role of Mobile Phase pH: Phenylpropanoid acids contain carboxylic acid functional groups. To ensure reproducible retention times and sharp, symmetrical peaks, the ionization of these groups must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase (e.g., with 0.1% formic acid, acetic acid, or trifluoroacetic acid) to a pH below the pKa of the analytes (typically pH 2-3).[3] This protonates the carboxyl group, rendering the molecule less polar and increasing its retention on the C18 column.

  • Column Chemistry (Stationary Phase): The octadecylsilane (C18) bonded phase is the standard choice, offering excellent hydrophobic retention for a wide range of phenylpropanoid acids.[3][8] Columns with a particle size of 5 µm are common for standard analyses, while smaller particles (e.g., < 2 µm) are used in Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and higher efficiency.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Frontier

For highly polar phenylpropanoid acids or their glycosides, which show poor retention on C18 columns, HILIC is a powerful alternative.[10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically >70% acetonitrile).[11]

  • Mechanism of Separation: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase. Separation occurs via partitioning of the polar analytes into this aqueous layer. Water acts as the strong, eluting solvent.[11][12] This mechanism is complementary to RP-HPLC, often resulting in an inverted elution order.[11]

  • Advantages for Phenylpropanoid Analysis:

    • Enhanced Retention: Excellent for retaining very polar compounds like glycosylated flavonoids or simple phenolic acids that elute in the void volume in RP-HPLC.

    • MS Sensitivity: The high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the mass spectrometer source, often leading to enhanced sensitivity in LC-MS applications.

Part 2: The Analytical Workflow: From Sample to Signal

A successful analysis depends on a meticulously executed workflow, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant/Matrix Sample Extract Extraction (Sonication/Reflux) Sample->Extract Filter Filtration / SPE Cleanup Extract->Filter FinalSample Final Sample for Injection Filter->FinalSample Injector Autosampler FinalSample->Injector Pump Solvent Delivery System (Mobile Phase A & B) Pump->Injector Column HPLC Column (C18 or HILIC) Injector->Column Detector Detector (DAD/MS) Column->Detector Chromatogram Raw Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report caption Figure 1. General analytical workflow.

Caption: Figure 1. General analytical workflow for phenylpropanoid acid analysis.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while removing interfering substances.

  • Extraction: For plant materials, dried and powdered samples are typically used.[13][14]

    • Ultrasonication: A common and efficient method using solvents like methanol or ethanol/water mixtures. This technique uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[13]

    • Reflux Extraction: Involves boiling the sample in a solvent for a set period. While effective, it can risk thermal degradation of sensitive compounds.[13]

    • Hydrolysis: Phenylpropanoid acids often exist as esters or glycosides (conjugated and bound forms). To analyze the total acid content, an alkaline hydrolysis step (e.g., using 2M NaOH) followed by acidification and extraction with a solvent like ethyl acetate is necessary to release the bound acids.[15]

  • Cleanup: Crude extracts are filtered through a 0.22 or 0.45 µm syringe filter (PTFE or Nylon) before injection to protect the HPLC system from particulates.[13][15] For complex matrices, Solid-Phase Extraction (SPE) may be employed to remove major interferences like lipids or pigments.

Detection Systems: Visualizing the Separation

The choice of detector is dictated by the analytical goal, whether it's routine quantification or comprehensive profiling.

Detector TypePrincipleCommon Use for Phenylpropanoid AcidsAdvantagesLimitations
UV-Vis / DAD Measures absorbance of UV-Visible light.[16][17]Routine identification and quantification.[6][7]Robust, cost-effective, provides spectral data for peak purity and identification.[18]Requires analyte to have a chromophore; moderate sensitivity.
Fluorescence (FLD) Measures light emitted by fluorescent compounds after excitation.[17]Analysis of specific, naturally fluorescent phenylpropanoids or derivatized compounds.Extremely sensitive (10-1000x > UV) and highly selective.[17][19]Limited to fluorescent compounds.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Definitive identification, structural elucidation, and trace-level quantification.Unmatched sensitivity and specificity; provides molecular weight and fragmentation data.[17]Higher cost and complexity.
Refractive Index (RID) Measures changes in the refractive index of the eluent.[9][17]Not typically used due to low sensitivity and incompatibility with gradient elution.[17]Universal detector.Low sensitivity, not gradient compatible.[17]

Expert Insight on Wavelength Selection for DAD: A Diode Array Detector (DAD) is highly recommended as it captures the entire UV-Vis spectrum for each peak.[18] Phenylpropanoid acids have characteristic absorbance maxima. For instance, hydroxybenzoic acids (gallic, protocatechuic) absorb around 260-280 nm, while hydroxycinnamic acids (caffeic, p-coumaric, ferulic) show strong absorbance around 310-330 nm.[8][15] Monitoring multiple wavelengths simultaneously allows for the optimal detection of different classes in a single run.[7][8]

Part 3: Validated Protocols for Immediate Application

The following protocols are robust starting points for method development. Method validation is essential to ensure the procedure is fit for its intended purpose.[20] Key validation parameters include selectivity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).[13][20]

Protocol 1: Broad-Spectrum RP-HPLC-DAD Method

This gradient method is designed for the simultaneous separation of common phenylpropanoid acids in plant extracts.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][8][21]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Detection: 280 nm and 320 nm. Scan range 200-400 nm.

2. Gradient Elution Program:

Time (min)% Mobile Phase A (Water + 0.1% HCOOH)% Mobile Phase B (Acetonitrile)
0.0955
25.06535
35.04060
40.0595
45.0595
46.0955
55.0955

3. Sample & Standard Preparation:

  • Standards: Prepare individual stock solutions of reference standards (e.g., gallic acid, caffeic acid, p-coumaric acid, ferulic acid) at 1 mg/mL in methanol. Create a mixed working standard and perform serial dilutions to construct a calibration curve (e.g., 1-100 µg/mL).[21]

  • Samples: Extract 1 g of powdered plant material with 10 mL of 80% methanol via sonication for 30 minutes. Centrifuge, collect the supernatant, and filter through a 0.45 µm filter prior to injection.

4. Rationale and Causality:

  • Gradient: The shallow initial gradient allows for the separation of more polar compounds like gallic and protocatechuic acids. The steeper increase in acetonitrile later in the run is necessary to elute the more hydrophobic compounds like ferulic acid and quercetin within a reasonable time.[5]

  • Dual Wavelengths: Monitoring at 280 nm and 320 nm ensures optimal detection for both benzoic acid and cinnamic acid derivatives in the same run.[7][15]

Protocol 2: HILIC Method for Highly Polar Analytes

This method is tailored for phenylpropanoid glycosides or other highly polar species not retained by RP-HPLC.

1. Chromatographic Conditions:

  • Column: HILIC (Amide or Silica phase), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD or MS.

2. Gradient Elution Program:

Time (min)% Mobile Phase A (Acetonitrile + 0.1% HCOOH)% Mobile Phase B (Water + 0.1% HCOOH)
0.0955
15.07030
18.07030
20.0955
28.0955

3. Sample & Standard Preparation:

  • Solvent Mismatch: A critical consideration in HILIC is the injection solvent. Samples should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape. Injecting samples in a high-aqueous solvent can cause severe peak distortion.

  • Standards: Prepare standards in 90:10 acetonitrile:water.

4. Rationale and Causality:

  • High Organic Start: The gradient starts with 95% acetonitrile to ensure the retention of polar analytes on the stationary phase through hydrophilic partitioning.[12]

  • Increasing Water: The gradient involves increasing the percentage of water, the strong solvent in HILIC, to facilitate the elution of the retained polar compounds.[11][12]

Part 4: Method Development and Troubleshooting

Developing a robust separation method is an iterative process.

MethodDev start Define Analytes & Matrix choose_mode Select Mode (RP-HPLC vs. HILIC) start->choose_mode rp_dev RP-HPLC Development - C18 Column - ACN/MeOH vs. Acidified H2O choose_mode->rp_dev Moderate Polarity hilic_dev HILIC Development - Amide/Silica Column - ACN vs. Buffered H2O choose_mode->hilic_dev High Polarity optimize Optimize Gradient & Flow Rate rp_dev->optimize hilic_dev->optimize validate Validate Method (Linearity, Precision, Accuracy) optimize->validate finish Final Method validate->finish caption Figure 2. HPLC method development strategy.

Caption: Figure 2. HPLC method development strategy for phenylpropanoid acids.

Common Troubleshooting Scenarios:

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; analyte ionization.Ensure mobile phase pH is 2 units below analyte pKa. Use a column with end-capping.
Poor Resolution Inadequate separation conditions.Optimize gradient slope (make it shallower). Change organic modifier (acetonitrile often gives better resolution than methanol).
Drifting Retention Times Column degradation; inconsistent mobile phase prep.Use a guard column. Ensure mobile phase is fresh and consistently prepared. Allow for proper column equilibration between runs.
No Retention (HILIC) Sample solvent is too strong (too much water).Dissolve sample in a high percentage of acetonitrile (>80%).

References

  • Frontiers in Nutrition. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. [Link]

  • College of Agricultural & Environmental Sciences, University of Georgia. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. [Link]

  • National Center for Biotechnology Information. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

  • National Center for Biotechnology Information. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Open Ukrainian Citation Index. Validation of an HPLC-DAD method for the determination of plant phenolics. [Link]

  • MDPI. (2020). Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • National Center for Biotechnology Information. (2016). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). [Link]

  • ScienceOpen. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. [Link]

  • ResearchGate. HPLC determination of two phenylpropanoid amides in Solani Melongenae Radix from different cultivation regions. [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Bio-Analysis Centre. (2022). Types of detectors used in HPLC. [Link]

  • Juniper Publishers. (2018). HPLC Detectors, Their Types and Use: A Review. [Link]

  • Chrom Tech. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. [Link]

  • SCION Instruments. (2023). The Different Types of HPLC Detectors. [Link]

  • LCGC International. (2013). Seeing is Believing: Detectors for HPLC. [Link]

  • ResearchGate. Phenylpropanoid pathway in higher plants. Enzymes: phenylalanine ammonia lyase (PAL). [Link]

  • Frontiers in Plant Science. (2022). Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains. [Link]

  • SciELO. (2022). Validation HPLC-DAD Method for Quantification of Gallic and Ellagic Acid from Eugenia punicifolia Leaves, Extracts and Fractions. [Link]

  • ResearchGate. HPLC Quantification of Major Phenylpropanoid Metabolites in Leaves of 3-Week-Old Arabidopsis. [Link]

  • Scientia Plena. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • BioOne Complete. (2011). The Phenylpropanoid Pathway in Arabidopsis. [Link]

Sources

Application Notes and Protocols for the Asymmetric Hydrogenation of α-Phenyl-o-coumaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Dihydro-benzopyran Carboxylic Acids

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical development. Among the vast array of valuable chiral building blocks, 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids stand out due to their prevalence in biologically active molecules and natural products. The asymmetric hydrogenation of α-phenyl-o-coumaric acid represents a direct and atom-economical route to access the optically active (S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for various therapeutic agents. This guide provides a detailed exploration of the principles, protocols, and analytical methodologies required to achieve high enantioselectivity and yield in this transformation.

Core Principles: Catalyst Selection and Mechanistic Insights

The success of an asymmetric hydrogenation hinges on the selection of an appropriate chiral catalyst, typically a transition metal complexed with a chiral ligand. For α,β-unsaturated carboxylic acids like α-phenyl-o-coumaric acid, Ruthenium and Rhodium-based catalysts bearing chiral diphosphine ligands have demonstrated exceptional efficacy.[1][2] More recently, Iridium-based catalysts have emerged as powerful alternatives, often operating under milder conditions with broader substrate scope.[3][4]

The Role of the Carboxylic Acid Group: The carboxylic acid functionality in the substrate plays a crucial directing role in the catalytic cycle. It can coordinate to the metal center, facilitating the delivery of hydrogen to the double bond from a specific face, thereby inducing enantioselectivity.[4][5]

Catalyst System of Choice: Ru(II)-BINAP Complexes

Ruthenium(II) complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are particularly well-suited for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[1] These catalysts are known for their high activity and ability to furnish products with excellent enantiomeric excess (ee). The choice between (R)-BINAP and (S)-BINAP will determine the absolute configuration of the product. For the synthesis of (S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a catalyst derived from (S)-BINAP is typically employed.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the asymmetric hydrogenation of α-phenyl-o-coumaric acid.

G cluster_prep Catalyst Preparation & System Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis catalyst_prep In-situ Catalyst Preparation (Ru source + (S)-BINAP) reactor_setup Autoclave Assembly & Degassing catalyst_prep->reactor_setup charge_reactor Charge Reactor with Substrate & Catalyst reactor_setup->charge_reactor substrate_prep Substrate & Solvent Preparation substrate_prep->reactor_setup purge Purge with H₂ charge_reactor->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temperature & Pressure pressurize->react depressurize Depressurize & Vent react->depressurize solvent_removal Solvent Evaporation depressurize->solvent_removal extraction Aqueous Work-up solvent_removal->extraction purification Crystallization/Chromatography extraction->purification nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr purification->nmr hplc Chiral HPLC (Enantiomeric Excess) purification->hplc

Caption: Experimental workflow for the asymmetric hydrogenation.

Detailed Application Protocol: Ru-(S)-BINAP Catalyzed Hydrogenation

This protocol is a representative example and may require optimization based on the specific equipment and purity of reagents.

Materials and Reagents:

  • α-Phenyl-o-coumaric acid (Substrate)

  • [RuCl₂(benzene)]₂ or Ru(OAc)₂(S-BINAP) (Catalyst precursor)

  • (S)-BINAP (Chiral ligand)

  • Methanol (Anhydrous, degassed)

  • Dichloromethane (Anhydrous, degassed)

  • Triethylamine (Optional, as an additive)[3]

  • High-purity Hydrogen gas

  • Argon or Nitrogen gas

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with a glass liner and magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere manipulations

  • Standard laboratory glassware (dried in an oven)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under a stream of argon, add [RuCl₂(benzene)]₂ (0.5-1.0 mol%) and (S)-BINAP (1.1 equivalents relative to Ru) to a Schlenk flask.

    • Add degassed solvent (e.g., a mixture of methanol and dichloromethane) and stir at room temperature for 30-60 minutes to form the active catalyst. The solution will typically turn a homogeneous orange-brown color.

  • Reactor Setup and Charging:

    • Place a magnetic stir bar and α-phenyl-o-coumaric acid (1.0 equivalent) into the glass liner of the autoclave.

    • Transfer the prepared catalyst solution to the glass liner containing the substrate via cannula under an inert atmosphere.

    • Seal the glass liner and place it inside the autoclave. Seal the autoclave according to the manufacturer's instructions.

  • Hydrogenation Reaction:

    • Remove the sealed autoclave from the glovebox.

    • Purge the autoclave three times with hydrogen gas to remove any residual air.

    • Pressurize the autoclave to the desired hydrogen pressure (typically 10-100 atm).[6]

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Open the autoclave and remove the glass liner.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by crystallization or column chromatography on silica gel.

Reaction Pathway

The following diagram illustrates the catalytic cycle for the asymmetric hydrogenation of α-phenyl-o-coumaric acid.

G cluster_info Key Steps catalyst [Ru(S)-BINAP]]²⁺ substrate_complex Substrate Complex catalyst->substrate_complex + Substrate hydride_complex Ru-Hydride substrate_complex->hydride_complex + H₂ (Oxidative Addition) product_complex Product Complex hydride_complex->product_complex Hydride Migration & Reductive Elimination product_complex->catalyst - Product info1 1. Substrate Coordination info2 2. H₂ Activation info3 3. C=C Reduction info4 4. Product Release

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Product Analysis and Characterization

1. Structural Confirmation (NMR Spectroscopy): The structure of the purified product, (S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, should be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the vinyl proton signals from the starting material and the appearance of new aliphatic proton signals in the dihydro-benzopyran ring are characteristic.

2. Enantiomeric Excess (ee) Determination (Chiral HPLC): The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Typical Columns: Chiralcel OD-H, Chiralpak AD, or Whelk-O 1 are commonly used for separating enantiomers of acidic compounds.[7][8]

  • Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is typically used.[7]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Procedure: A standard solution of the racemic product should be injected first to determine the retention times of both enantiomers. Subsequently, the chiral product is analyzed under the same conditions to determine the peak areas for each enantiomer and calculate the ee.

Expected Results: A Comparative Overview

The following table summarizes typical results for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using different catalyst systems. These values provide a benchmark for the expected outcome of the hydrogenation of α-phenyl-o-coumaric acid.

Catalyst SystemLigandH₂ Pressure (atm)Temp. (°C)SolventTypical Yield (%)Typical ee (%)Reference
Ru(II) (S)-BINAP10 - 13420 - 50Methanol>9592 - 98[1][9]
Rh(I) (R,R)-DIPAMP350MethanolQuantitative95[10]
Ir(I) (Sa,S)-SIPHOX1 - 1025Methanol/DCM>99up to 99.4[3]

Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or low temperature.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Prepare the catalyst carefully under an inert atmosphere. Increase hydrogen pressure or reaction temperature.

  • Low Enantioselectivity:

    • Cause: Impure ligand, wrong choice of ligand enantiomer, or non-optimal reaction conditions.

    • Solution: Use high-purity chiral ligands. Screen different solvents and temperatures. The presence of additives like triethylamine can sometimes influence enantioselectivity.[3]

  • Reproducibility:

    • Cause: Variations in reagent purity, solvent degassing, or catalyst preparation.

    • Solution: Maintain strict consistency in all experimental parameters. Use solvents from a freshly opened bottle or a solvent purification system.

Conclusion

The asymmetric hydrogenation of α-phenyl-o-coumaric acid is a highly efficient method for producing enantiomerically enriched 2-phenyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The use of Ru(II)-BINAP catalyst systems provides a reliable and well-established route to this valuable chiral intermediate. Careful attention to experimental detail, particularly the exclusion of air and moisture, is paramount to achieving high yields and enantioselectivities. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Bowers, J. R., Brown, J. M., Hailes, H. C., & Hii, K. K. (1993). Mechanistic aspects of the rhodium-catalyzed enantioselective transfer hydrogenation of [alpha],[beta]-unsaturated carboxylic acids using formic acid/triethylamine (5:2) as the hydrogen source. OSTI.GOV. [Link]

  • Bowers, J. R., Brown, J. M., Hailes, H. C., & Hii, K. K. (1993). Asymmetric catalysis. 80. Mechanistic aspects of the rhodium-catalyzed enantioselective transfer hydrogenation of .alpha.,.beta.-unsaturated carboxylic acids using formic acid/triethylamine (5:2) as the hydrogen source. Journal of the American Chemical Society, 115(23), 10591–10602. [Link]

  • Chemistry LibreTexts. (2021, March 16). 6.1: Reactions Carbon-Carbon Double Bonds. [Link]

  • Zhao, Q.-K., Wu, X., Li, L.-P., Yang, F., & Zhou, Q.-L. (2021). Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. Organic Letters, 23(5), 1845–1850. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications, (40), 4975. [Link]

  • Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. (1987). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 65, 20. [Link]

  • Genov, M., Ager, D., & Laneman, S. (2007). Highly Efficient Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)-Dipyridylphosphine Complexes. Angewandte Chemie International Edition, 46(9), 1432–1435. [Link]

  • Åkermark, B., Ärlig, U., Esguerra, K. V., Fransson, J., Johnson, M., Jover, J., Norrby, P.-O., & Nordlander, E. (2020). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions, 49(10), 3230–3242. [Link]

  • Halpern, J. (1983). Intermediates in the asymmetric hydrogenation of unsaturated carboxylic acid derivatives. Pure and Applied Chemistry, 55(1), 99-106. [Link]

  • Zhao, D., Chen, Z., & Zhang, W. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds via Thiourea Hydrogen Bonding. Organic Letters, 18(18), 4451–4453. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of 11a with Ru-BINAP Catalysts. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Homogeneous Catalysis (pp. 1-61). Wiley-VCH. [Link]

  • Asymmetric Hydrogenation. (2015). [PDF]. [Link]

  • Chen, Z., & Zhang, W. (2017). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 15(20), 4339–4342. [Link]

  • Tani, K., & Noyori, R. (1993). Ruthenium-binap asymmetric hydrogenation catalyst. U.S.
  • Glorius, F. (2003). Asymmetric hydrogenation of aromatic compounds. Chemical Society Reviews, 32(6), 333. [Link]

  • Carreño, M. C., Hernández-Torres, G., & Urbano, A. (1989). Lewis acid mediated nucleophilic substitution reactions of 2-alkoxy-3,4-dihydro-2H-1-benzopyrans: regiochemistry and utility in the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids. The Journal of Organic Chemistry, 54(14), 3370–3376. [Link]

  • Wang, D., Astruc, D., & Zhao, P. (2013). Hydrogenation of carboxylic acids catalyzed by half-sandwich complexes of iridium and rhodium. Journal of the American Chemical Society, 135(43), 16022–16025. [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google P
  • Nitta, Y., & Imanaka, T. (1998). Enantioselective hydrogenation of (E)-α-phenylcinnamic acid on cinchonidine-modified palladium catalysts: influence of support. Journal of Catalysis, 174(1), 105-110. [Link]

  • The enantioselective hydrogenation of N-acyl dehydroamino acids. (n.d.). [Link]

  • Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1028–1038. [Link]

  • ResearchGate. (n.d.). Enantioselective hydrogenation of α-phenylcinnamic acids over cinchonidine-modified Pd/C commercial catalysts. Retrieved from [Link]

  • A rapid hplc method for determination of major phenolic acids in plant material. (n.d.). [Link]

  • He, Y.-M., & Fan, Q.-H. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Organic Letters, 13(11), 2872–2875. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(5), 296-302. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • da Silva, V. S., de Mattos, M. C., & Costa, P. R. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 9(4), 1165–1194. [Link]

  • Zhang, X., & Zhang, X. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15(1). [Link]

  • Wills, M., & Bar-Nahum, I. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Catalysts, 11(11), 1378. [Link]

  • ResearchGate. (n.d.). Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical Reviews in Analytical Chemistry, 48(4), 275–287. [Link]

  • Chen, J. H., Chen, Y. C., & Lin, L. Y. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Food Science, 40(6), 256-261. [Link]

Sources

Using 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid as a Chiral Building Block

Part 1: The Strategic Scaffold

This compound (HPPA) is a specialized chiral building block that serves as the "open-chain" precursor to the 3-phenyl-3,4-dihydrocoumarin (isoflavan) class of pharmacophores.[1] Unlike simple phenylpropanoids, HPPA possesses a unique 2,3-disubstitution pattern that allows it to function as a "masked" heterocycle.[2][1]

Its primary utility lies in its equilibrium with the lactone form. In the open acid state, it is amenable to diverse derivatizations (amide coupling, esterification) that are impossible on the closed lactone ring.[2] Upon exposure to acidic conditions, it cyclizes to form the chroman-2-one core, a privileged structure found in estrogen receptor modulators, anticoagulants, and antioxidants like Glabridin .[2][1]

Key Chemical Features
FeatureSpecificationStrategic Advantage
Chiral Center C2 (Alpha to Carboxyl)Defines the stereochemistry of the resulting isoflavan/chroman.[1]
Reactive Moiety A Phenolic -OH (Position 2')Nucleophile for ring closure or etherification.[1]
Reactive Moiety B Carboxylic AcidElectrophile for lactonization or peptide coupling.
Stability Acid Form vs. LactoneThe acid form prevents premature ring-opening hydrolysis during storage.

Part 2: Critical Applications & Mechanism

The "Lactone Switch" Mechanism

The versatility of HPPA stems from its ability to toggle between an acyclic acid and a cyclic lactone. This "switch" is pH-dependent and allows researchers to introduce chirality in the open form before "locking" it into the rigid heterocycle.

  • Open Form (Basic/Neutral): Allows for modification of the phenolic hydroxyl (e.g., glycosylation) or the carboxylic acid (e.g., amide formation for peptidomimetics).[2]

  • Closed Form (Acidic): Spontaneous cyclization yields 3-phenyl-3,4-dihydrocoumarin , the core skeleton of neoflavonoids .[1]

Synthesis of Bioactive Isoflavans (Glabridin Analogs)

HPPA is the direct biosynthetic and synthetic precursor to Isoflavans .

  • Target: Glabridin (Skin whitening, anti-inflammatory).[2][1][3]

  • Pathway: HPPA

    
     Lactonization 
    
    
    
    Reduction
    
    
    Isoflavan.[1]
  • Significance: Enantiopure HPPA yields enantiopure Glabridin, which is critical because the (R)-enantiomer often exhibits superior biological activity (e.g., tyrosinase inhibition).[2][1]

Peptidomimetics

HPPA serves as a constrained Phenylalanine mimic . When incorporated into peptide backbones, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the amide carbonyl, locking the peptide into a specific conformation (turn inducer).

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of HPPA

Rationale: Direct synthesis of the chiral acid is difficult. The industry standard is the Asymmetric Hydrogenation of the corresponding 3-phenylcoumarin, followed by controlled hydrolysis.

Reagents:

  • Substrate: 3-Phenylcoumarin (Synthesized via Perkin condensation).[1]

  • Catalyst: Ir(COD)Cl dimer + Chiral Phosphine Ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep).[1]

  • Solvent: Dichloromethane (DCM) / Isopropanol (IPA).[1]

  • Hydrogen Source: H₂ gas (50 bar).[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in dry DCM.[1] Stir for 30 min to form the active complex.

  • Hydrogenation: Add 3-phenylcoumarin (1.0 eq) to the catalyst solution. Transfer to a high-pressure autoclave.[1]

  • Reaction: Pressurize with H₂ (50 bar) and stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 4:1).[1] The fluorescent coumarin spot should disappear.

  • Hydrolysis (Ring Opening):

    • Evaporate solvent to obtain the chiral lactone (3-phenyl-3,4-dihydrocoumarin).[1]

    • Dissolve the lactone in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at 0°C for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3. Extract immediately with EtOAc.[1] (Note: Prolonged exposure to acid will re-close the ring).

  • Purification: Recrystallize from Toluene/Hexane to obtain (S)-HPPA as a white solid.

Protocol B: Controlled Cyclization to 3-Phenyl-3,4-dihydrocoumarin

Rationale: To access the pharmacophore for drug screening.

  • Dissolution: Dissolve HPPA (1 mmol) in Toluene (10 mL).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

  • Completion: Reaction is complete when water evolution ceases (~1-2 hours).

  • Workup: Wash with sat. NaHCO₃ (to remove unreacted acid).[1] Dry organic layer over MgSO₄ and concentrate.

Part 4: Visualizing the Pathway

The following diagram illustrates the central role of HPPA in accessing distinct chemical spaces.

HPPA_Pathway Coumarin 3-Phenylcoumarin (Achiral Precursor) Lactone 3-Phenyl-3,4-dihydrocoumarin (Chiral Lactone) Coumarin->Lactone Ir-Cat Asymmetric Hydrogenation HPPA This compound (HPPA - Open Form) Lactone->HPPA Hydrolysis (LiOH) Ring Opening Isoflavan Isoflavan / Glabridin Core (Bioactive Target) Lactone->Isoflavan Reduction (BH3 / LAH) HPPA->Lactone Acid Cyclization (pTSA) Peptide Peptidomimetic (Restrained Analog) HPPA->Peptide Amide Coupling (R-NH2)

Caption: The "Lactone Switch" mechanism showing HPPA as the gateway between the stable lactone storage form and downstream bioactive applications.

Part 5: Analytical Quality Control

To validate the enantiomeric excess (ee) of your HPPA scaffold, use the following HPLC method. Note that HPPA is often analyzed as its methyl ester or reformed lactone to prevent peak tailing from the free carboxylic acid.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose derivative)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1][4]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase.[1] Filter (0.45 µm).[1][4]
Target ee > 98% for pharmaceutical applications

References

  • Asymmetric Hydrogenation of Coumarins

    • Title: "Iridium-Catalyzed Asymmetric Hydrogen
    • Source:Organic Letters (2016).[1]

    • URL:[Link][1]

  • Biological Activity of 3-Phenylcoumarins

    • Title: "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade."
    • Source:Molecules (2021).[1][5][6]

    • URL:[Link]

  • Glabridin Synthesis & Properties

    • Title: "Facile and Efficient Synthesis of (±)-Glabridin."
    • Source:Bulletin of the Korean Chemical Society (2007).[7]

    • URL:[Link]

  • Chiral Separation Techniques

    • Title: "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns."
    • Source:Journal of Separation Science (2013).[1][8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Preventing lactonization of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Lactonization of 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid

Executive Summary

The molecule This compound presents a classic synthetic challenge: intramolecular cyclization .[1] Due to the favorable thermodynamics of forming a six-membered ring, this molecule spontaneously dehydrates to form 3-phenyl-3,4-dihydrocoumarin under acidic, thermal, or dehydrating conditions.

This guide provides technical protocols to prevent this "Lactonization Trap" during synthesis, workup, and storage.

Module 1: The Diagnostic & Mechanism

Understanding the enemy is the first step to defeating it.

The Mechanism of Failure

The ortho-hydroxyl group acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This reaction is acid-catalyzed and entropy-driven (formation of a stable 6-membered ring).[1]

LactonizationMechanism OpenAcid Open Chain Acid (Target) Activation Acid Activation (H+ or EDC/DCC) OpenAcid->Activation Protonation Intermediate Tetrahedral Intermediate Activation->Intermediate Intramolecular Nucleophilic Attack Lactone 3-phenyl-3,4- dihydrocoumarin (Impurity) Intermediate->Lactone Elimination Water H2O (Leaving Group) Intermediate->Water

Figure 1: Mechanism of acid-catalyzed lactonization.[1] Note that removing water (drying agents) accelerates the forward reaction.

Diagnostic Q&A: Do I have the Lactone?

Q: My HPLC shows a new peak that is less polar than my product. Is this the lactone? A: Yes, highly likely.

  • Explanation: The free acid contains two polar groups: a phenol (-OH) and a carboxylic acid (-COOH).[1] Upon lactonization, both are masked within the ester linkage. This significantly increases lipophilicity, causing the lactone to elute later on Reverse-Phase (C18) HPLC and move higher (higher Rf) on Silica TLC.

Q: How can I confirm this via NMR? A: Look for the "Lactone Shift":

  • Loss of Exchangeable Protons: The broad singlets for -COOH (11-13 ppm) and Phenolic -OH (9-10 ppm) will disappear.[1]

  • Diastereotopic Splitting: In the open chain, the CH2 protons at position 3 are often chemically equivalent or loosely coupled. In the rigid lactone ring, they become distinct diastereotopic protons with complex coupling constants (geminal and vicinal coupling to the CH at position 2).

Module 2: Synthesis & Prevention Strategies

Prevention is superior to purification.[1]

Strategy A: Protecting Group Selection

If the free acid is an intermediate, you must mask the phenol or the acid.

Protecting GroupSuitabilityTechnical Notes
Methyl Ether (-OMe) ⚠️ LowAvoid. Requires harsh Lewis acids (BBr3) to deprotect, which often triggers immediate lactonization upon workup.[1]
Benzyl Ether (-OBn) ✅ HighRecommended. Stable to acid/base.[1] Removed via Hydrogenolysis (H2, Pd/C) under neutral conditions, avoiding the acid trigger.
MOM/THP Ether ⛔ Critical FailDo Not Use. Deprotection requires acid, which guarantees lactonization.
TBDMS Ether ⚠️ MediumGood stability, but fluoride deprotection (TBAF) is basic; subsequent acidification must be carefully controlled.
t-Butyl Ester ✅ HighBulky ester prevents intramolecular attack.[1] Removed with TFA, but requires immediate quenching to prevent cyclization.
Strategy B: The "Salt Fortress" Approach

The lactone cannot form if the carboxylic acid is a carboxylate anion (-COO⁻) or the phenol is a phenoxide (-O⁻).

  • Rule: Maintain pH > 9 during all aqueous processing steps.

  • Storage: Store the compound as its Sodium or Potassium salt , not the free acid.

Module 3: Isolation Protocol (The "Cold Acidification" Technique)

This is the most common point of failure. Follow this protocol strictly if you must isolate the free acid.

Objective: Isolate this compound from a basic saponification mixture without cyclizing it.

Reagents:

  • 2M HCl (Cold, 4°C)

  • Ethyl Acetate (Pre-chilled)[1]

  • Brine (Saturated NaCl)[1]

Protocol:

  • Chill: Cool your basic aqueous reaction mixture to 0°C in an ice bath.

  • Biphasic Setup: Add an equal volume of cold Ethyl Acetate before acidification.[1]

  • Flash Acidification:

    • While stirring rapidly, add 2M HCl dropwise.

    • CRITICAL ENDPOINT: Stop exactly at pH 4.0 - 4.5 .[1] Do not go to pH 1-2.[1] The pKa of the carboxylic acid is ~4.5; the phenol is ~10. At pH 4.5, enough acid is protonated to extract, but the driving force for lactonization is lower than at pH 1.

  • Rapid Extraction: Immediately separate layers.

  • Wash & Dry: Wash organic layer once with cold brine.[1] Dry over Na2SO4 (Sodium Sulfate) for only 5 minutes. Avoid MgSO4 (Magnesium Sulfate) as it is slightly Lewis acidic.[1]

  • Evaporation: Remove solvent under vacuum at < 30°C . Do not heat the water bath.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurity IsLactone Impurity is Lactone? Start->IsLactone CheckpH Check Workup pH CheckTemp Check Evaporation Temp CheckpH->CheckTemp pH was OK Sol1 Action: Use 'Cold Acidification' Protocol (Module 3) CheckpH->Sol1 pH was < 3 Sol3 Action: Switch to Lyophilization CheckTemp->Sol3 Bath > 40°C IsLactone->CheckpH Yes Sol2 Action: Isolate as Na+ Salt instead IsLactone->Sol2 Recurring Issue

Figure 2: Troubleshooting logic for yield loss due to cyclization.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify the free acid? A: Risky. Silica gel is slightly acidic. If you must use silica, neutralize it first by flushing the column with 1% Triethylamine (TEA) in Hexanes. However, the free acid may streak. Reverse Phase (C18) chromatography using a buffered mobile phase (e.g., Ammonium Formate pH 4.5) is far superior.

Q: I need to couple this acid to an amine (Amide coupling). Will EDC/NHS cause lactonization? A: Yes, absolutely. EDC activates the carboxyl group, making it a prime target for the intramolecular phenol.

  • Solution: You must protect the phenol (e.g., as a Benzyl ether) before attempting the amide coupling. You cannot perform a direct coupling with the free phenol present.

Q: Is the lactonization reversible? A: Yes. If you accidentally form the lactone, you can recover the acid by treating the lactone with 1M NaOH (or LiOH) in THF/Water. This opens the ring (Saponification).[1] You must then follow the "Cold Acidification" protocol (Module 3) to isolate it again.[1]

References
  • Mechanism of Lactonization

    • Topic: Acid-catalyzed cycliz
    • Source: Michigan State University, Dept. of Chemistry.
    • URL:[Link][1]

  • Synthesis of Dihydrocoumarins (The reaction to avoid)

    • Topic: Ph3P/I2-Mediated Synthesis of 3,4-Dihydrocoumarins.[2]

    • Source: Phakhodee, W., et al. Synlett, 2017.[2]

  • Protecting Group Strategies

    • Topic: Stability of Phenolic Ethers and Esters.
    • Source: Greene's Protective Groups in Organic Synthesis (via Wiley Online Library).[1]

    • URL:[Link][1]

  • Stability of Hydroxycinnamic Acid Derivatives

    • Topic: Structure-activity relationships and stability of ortho-hydroxy deriv
    • Source: MDPI, Biomedicines, 2021.
    • URL:[Link][1]

  • Biocatalytic & pH Considerations

    • Topic: Equilibrium between coumarins and open-chain acids at varying pH.[1]

    • Source:Molecules, 2019, 24(15), 2829.
    • URL:[Link][1]

Sources

Improving yield in alpha-phenyl-o-hydroxyhydrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization & Troubleshooting Guide for


-Phenyl-o-hydroxyhydrocinnamic Acid Synthesis
Ticket ID:  CHEM-SUP-2024-PHCA
Status:  Open
Analyst:  Senior Application Scientist

Executive Summary

This guide addresses the synthesis and yield optimization of


-phenyl-o-hydroxyhydrocinnamic acid  (3-(2-hydroxyphenyl)-2-phenylpropanoic acid). This molecule presents a unique challenge: it is the "open-chain" hydrolysis product of 3-phenyl-3,4-dihydrocoumarin .

The Core Problem: The primary cause of "low yield" in this synthesis is often not the reaction itself, but the thermodynamic equilibrium between the target acid and its corresponding lactone (dihydrocoumarin). Under acidic conditions or heat, the molecule spontaneously dehydrates to close the ring.

This guide breaks the workflow into three critical control points (CCPs):

  • Scaffold Construction: The Perkin Condensation.[1][2]

  • Functionalization: Catalytic Hydrogenation.

  • Isolation: The Hydrolysis/Lactonization Equilibrium.

Module 1: The Synthetic Pathway & Logic

The most robust route involves constructing the coumarin scaffold first, reducing the double bond, and then hydrolyzing the ring. Attempting to synthesize the open chain directly (e.g., via aldol) often leads to uncontrolled mixtures.

ReactionPathway cluster_equilibrium CRITICAL YIELD TRAP Start Salicylaldehyde + Phenylacetic Acid Inter 3-Phenylcoumarin (Lactone Scaffold) Start->Inter Perkin Condensation (Ac2O, Base, 180°C) Reduced 3-Phenyl-3,4- dihydrocoumarin Inter->Reduced Hydrogenation (H2, Pd/C) Target Target Acid: alpha-phenyl-o- hydroxyhydrocinnamic acid Reduced->Target Hydrolysis (NaOH, then mild H+)

Figure 1: The synthetic workflow. Note the reversible arrow in the final step, indicating the risk of spontaneous ring closure (lactonization).

Module 2: CCP 1 - The Perkin Condensation

Objective: Synthesis of 3-phenylcoumarin. Standard Protocol: Condensation of salicylaldehyde and phenylacetic acid in acetic anhydride with a basic catalyst.

Troubleshooting Low Yields & Tars
SymptomProbable CauseCorrective ActionMechanism
Black/Tarry Mixture Thermal polymerization of salicylaldehyde.Reduce Temp/Inert Atm: Maintain 170-180°C. Do not exceed 190°C. Run under

.
Oxidation of phenols at high temp creates quinones/polymers.
Low Conversion Moisture in reagents.Dry Reagents: Phenylacetic acid must be dry. Use fresh

.
Water hydrolyzes the anhydride, killing the active acylating agent.
Solid Cake Formation Poor agitation/stoichiometry.Solvent/Base Check: If using NaOAc, ensure it is fused (anhydrous). Consider Triethylamine (

)
as a cleaner alternative to alkali acetates.

allows for a homogeneous reaction mixture, improving mass transfer.

Expert Tip: For difficult substrates, switch from the classic NaOAc conditions to DABCO (1,4-diazabicyclo[2.2.2]octane) or


  (1.5 eq) in refluxing acetic anhydride. This often boosts yields from ~40% to >70% by stabilizing the enolate intermediate [1].[1]

Module 3: CCP 2 - Catalytic Hydrogenation

Objective: Reduction of 3-phenylcoumarin to 3-phenyl-3,4-dihydrocoumarin. Challenge: Reducing the C3-C4 double bond without reducing the phenyl rings or hydrogenolyzing the lactone prematurely.

Protocol:

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Ethyl Acetate or Ethanol (Ethyl Acetate is preferred to prevent transesterification).

  • Pressure: 1-3 atm

    
     (Balloon pressure is usually sufficient).
    
  • Time: Monitor by TLC. Usually 2-6 hours.

Troubleshooting
IssueDiagnosisSolution
Starting Material Remains Catalyst Poisoning.Sulfur Check: Ensure the coumarin from Step 1 is recrystallized and free of sulfur/heavy metals.
Over-reduction Ring Saturation.Lower Pressure: Do not use high-pressure reactors (>50 psi) unless necessary. Stop immediately upon consumption of SM.
Product is an Oil Solvent Impurities.Evaporation: Dihydrocoumarins are often oils or low-melting solids. This is normal.

Module 4: CCP 3 - Isolation (The Lactone Trap)

Objective: Hydrolysis of the dihydrocoumarin to the target acid. Critical Warning: The target acid is unstable in acidic media and will cyclize back to the lactone.

The "Hidden" Yield Loss: Many researchers successfully synthesize the molecule but "lose" it during workup because they acidify to pH 1, causing the acid to snap shut into the lactone (dihydrocoumarin), which separates as an oil.

Optimized Hydrolysis Protocol:

  • Dissolution: Dissolve 3-phenyl-3,4-dihydrocoumarin in 10% aqueous NaOH (3 eq).

  • Heat: Warm to 60-70°C for 1 hour. The oil should dissolve, forming a clear solution (the sodium salt of the target acid).

  • Workup (Crucial):

    • Cool to 0°C (Ice bath).

    • Slowly acidify with dilute HCl (1N) dropwise with vigorous stirring.

    • Stop acidification at pH 3-4. Do not go to pH 1.

    • If a solid precipitates: Filter immediately and wash with ice-cold water.

    • If oil forms: Extract immediately with cold Ether/DCM. Dry over

      
       and evaporate without heat.
      

DecisionTree Q1 Is the product a solid after acidification? Yes Likely Target Acid. Dry under vacuum <30°C. Q1->Yes Yes No Oily residue? Q1->No No Analysis Run NMR/IR. Check C=O stretch. No->Analysis Lactone IR: ~1760 cm-1 (Lactone/Coumarin) Analysis->Lactone High freq C=O Acid IR: ~1710 cm-1 (Carboxylic Acid) Analysis->Acid Lower freq C=O Fix RE-HYDROLYZE. Stop acidification at pH 4. Avoid heat. Lactone->Fix

Figure 2: Isolation decision tree. Distinguishing the lactone from the target acid is the primary analytical challenge.

FAQs: Researcher to Researcher

Q: Why does my product melting point vary so much (e.g., 80°C vs 120°C)? A: You likely have a mixture of the acid and the lactone. The lactone (dihydrocoumarin) and the open acid have different melting points. Furthermore, the acid may cyclize during the melting point measurement if heated slowly. Use DSC (Differential Scanning Calorimetry) for accurate characterization.

Q: Can I store the target acid in solution? A: Only in basic solution (as the sodium salt). In acidic or neutral organic solvents, it will slowly equilibrate back to the lactone, especially if traces of acid catalyst are present. Store the solid at -20°C.

Q: My Perkin reaction yield is stuck at 40%. What else can I try? A: Try the microwave-assisted Perkin condensation . Recent literature suggests that microwave irradiation can reduce reaction times from hours to minutes and suppress tar formation, significantly boosting yields [2].

References

  • Vertex AI Search. (2024). Investigation of various conditions for the reaction of salicylaldehyde and phenylacetic acid. ResearchGate. 3

  • BenchChem. (2025).[4] One-Pot Synthesis of 3,4-Dihydrocoumarins: Application Notes and Protocols. 4

  • Organic Syntheses. (1963). alpha-Phenylcinnamic Acid.[5] Org. Synth. 1963, 43, 81. 5

  • PubChem. (2025).[6] 3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid) - Chemical Structure and Properties. 6

Sources

Technical Support Center: Optimizing pH for Stability of Open-Chain Isoflavanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of stabilizing open-chain isoflavanone derivatives. The inherent reactivity of these structures, particularly their susceptibility to ring-opening and subsequent degradation, makes pH a critical parameter in any experimental or formulation workflow. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues, ensuring the integrity and reproducibility of your results. We will delve into the causality behind degradation pathways and provide field-proven protocols to identify and control them.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My isoflavanone derivative is rapidly degrading in my aqueous buffer, and I'm losing my starting material. How do I diagnose the primary cause?

A1: Rapid degradation in an aqueous environment points to two primary culprits for isoflavone-type structures: hydrolysis and oxidation. The pH of your buffer is the master variable that dictates the rate and dominant pathway of degradation. An alkaline environment, for instance, can significantly accelerate the degradation of flavonoids.[1] Your first step is to systematically determine which pathway is active and how it's influenced by pH.

Here is a logical workflow to diagnose the issue:

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Optimization A Problem: Rapid Degradation in Aqueous Buffer B Perform Preliminary Forced Degradation Study (See Protocol 2) A->B C Analyze Samples via Stability-Indicating HPLC-UV (e.g., Reversed-Phase C18) B->C D Review Chromatograms C->D E Significant degradation in Acid/Base conditions? D->E Check Hydrolytic Stress F Significant degradation in Oxidative conditions (e.g., H₂O₂)? D->F Check Oxidative Stress E->F No G Dominant Pathway: Hydrolysis E->G Yes H Dominant Pathway: Oxidation F->H Yes I Both pathways are significant. Requires dual optimization strategy. F->I Yes J Proceed to pH-Rate Profile Study (See Protocol 1) G->J H->J I->J

Caption: Diagnostic workflow for identifying degradation pathways.

This structured approach, known as a forced degradation study, is a regulatory requirement in pharmaceutical development and is essential for developing robust, stability-indicating analytical methods.[2][3] It purposefully exposes your compound to harsh conditions to rapidly generate degradation products, providing insight into its intrinsic stability.[3][4]

Q2: I suspect pH-dependent hydrolysis is the main issue. What is the standard protocol to confirm this and pinpoint the pH of maximum stability?

A2: Your suspicion is well-founded, as hydrolysis is a common degradation route for compounds with susceptible functional groups (e.g., esters, amides) that may be present in your derivatives.[5] The definitive method to characterize this is a pH-rate profile study . This experiment involves measuring the degradation rate of your compound across a wide range of pH values to identify the pH at which the degradation rate is lowest (i.e., maximum stability).

The overall rate of hydrolysis (kobs) is a composite of acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) reactions:

kobs = kA[H⁺] + kN + kB[OH⁻]

A plot of log(kobs) versus pH typically yields a V-shaped or U-shaped curve, with the nadir of the curve representing the pH of optimal stability. For a detailed methodology, refer to Protocol 1: Step-by-Step Guide for a pH-Rate Profile Study in the protocols section.

Q3: My compound is discoloring, and I suspect oxidation. How do I design an experiment to assess its oxidative stability at different pH values?

A3: Discoloration is a classic sign of oxidation, particularly for phenolic compounds like isoflavones which can form colored quinone-type structures upon oxidation.[6] The susceptibility to oxidation is highly pH-dependent because the deprotonation of phenolic hydroxyl groups at higher pH values makes the molecule more electron-rich and thus more easily oxidized.[1][7]

To assess oxidative stability, you should perform a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) across a selected range of pH values (e.g., pH 3, 7, and 9).

Experimental Design:

  • Prepare Buffer Solutions: Use buffers that are resistant to oxidation, such as phosphate or borate, at your target pH values.

  • Prepare Stock Solutions: Create a stock solution of your isoflavanone derivative in an appropriate organic solvent and a separate stock of the oxidizing agent (e.g., 3% H₂O₂).

  • Initiate Degradation: Add a small aliquot of your compound's stock solution to each buffer, followed by the oxidizing agent. Include controls without the oxidizing agent at each pH to isolate oxidative degradation from hydrolysis.

  • Incubate: Store the samples at a controlled temperature (e.g., 40 °C) and protect them from light.

  • Analyze: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) and immediately quench the reaction (e.g., by dilution with mobile phase). Analyze using your stability-indicating HPLC method.

By comparing the rate of degradation at each pH in the presence and absence of the oxidizing agent, you can quantify the compound's susceptibility to oxidation as a function of pH.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation mechanisms for open-chain isoflavanone derivatives in aqueous solutions?

A1: Open-chain isoflavanone derivatives are susceptible to several degradation pathways, primarily driven by pH and the presence of oxygen or light.

  • Hydrolysis: This involves the cleavage of chemical bonds by reaction with water.[8] In isoflavanone derivatives, ester or other labile functional groups introduced during synthesis are common sites for acid- or base-catalyzed hydrolysis.[5]

  • Oxidation (Autoxidation): This is a major pathway for phenolic compounds. The reaction is often initiated by the deprotonation of hydroxyl groups on the aromatic rings, which is favored at neutral to alkaline pH.[1][9] This leads to the formation of phenoxy radicals and, ultimately, complex degradation products, including quinones.[6][7] The process can be catalyzed by trace metal ions.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific pathways are compound-specific but can involve radical mechanisms and are often influenced by pH.[11][12]

The relationship between these pathways is visualized below.

G cluster_0 Dominant Degradation Pathways cluster_1 Key Influencing Factors A Open-Chain Isoflavanone Derivative B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D I Degradation Products B->I C->I D->I E Low pH (Acid Catalysis) E->B F High pH (Base Catalysis) F->B F->C (accelerates) G Presence of O₂ Trace Metals G->C H UV/Vis Light Exposure H->D

Caption: Key degradation pathways for isoflavanone derivatives.

Q2: How exactly does pH influence the stability of these compounds?

A2: The pH of the medium has a profound effect on stability by directly influencing the rates of both hydrolysis and oxidation:

  • For Hydrolysis: As described by the specific acid-base catalysis principle, the concentration of hydronium ions (H⁺) at low pH and hydroxide ions (OH⁻) at high pH can directly catalyze the cleavage of labile bonds.[5] Most compounds exhibit a pH of maximum stability where the combined rates of acid and base catalysis are at a minimum.

  • For Oxidation: The antioxidant activity and, conversely, the oxidative lability of isoflavanones are tied to their phenolic hydroxyl groups.[7] At a pH above the pKa of a hydroxyl group, it becomes deprotonated to form a phenolate anion. This anion is far more electron-rich and thus significantly more susceptible to oxidation than the protonated form. Therefore, for many flavonoids, stability against oxidation decreases as the pH increases into the neutral and alkaline ranges.[1][13]

Q3: What is a "stability-indicating method," and why is it crucial for my experiments?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and unequivocally distinguish the intact active pharmaceutical ingredient (API) from its degradation products and any other potential impurities.[3][14]

Why it is crucial:

  • Accuracy: Without a stability-indicating method, you cannot be sure if a decrease in the main peak in your chromatogram is due to actual degradation or if a degradation product is co-eluting (hiding under) the main peak. This would lead to an overestimation of the compound's stability.

  • Specificity: It allows you to track the formation of individual degradation products over time, which is essential for understanding degradation pathways.[15]

  • Regulatory Compliance: For drug development, regulatory agencies like the FDA and ICH mandate the use of validated stability-indicating methods for all stability studies.[2][3]

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection is the workhorse technique for developing these methods.[16][17] Forced degradation studies are the tool used to generate the degradation products needed to prove the method's specificity.[4]

Q4: Which buffers are recommended for stability studies of isoflavanones, and are there any I should avoid?

A4: Buffer selection is critical, as buffer components themselves can catalyze degradation or interact with your compound.[18] The ideal buffer should be inert, have sufficient buffering capacity at the target pH, and be compatible with your analytical method (especially if using MS).

Recommended Buffers pH Range Considerations & Potential Issues
Phosphate (Na/K) 2.1 - 3.1, 6.2 - 8.2Versatile and widely used. However, it can chelate metal ions, which may either inhibit or, in some cases, promote specific oxidative pathways.[10] Not volatile, making it unsuitable for LC-MS.
Acetate (Na/Ammonium) 3.8 - 5.8Good choice for acidic range. Ammonium acetate is volatile and excellent for LC-MS.
Citrate (Na) 3.1 - 6.2Strong metal chelator, which can be beneficial for preventing metal-catalyzed oxidation.[19] However, it can also act as a general acid/base catalyst for hydrolysis.
Formate (Ammonium) 2.8 - 4.8Volatile and excellent for LC-MS in the acidic range.
Borate (Na) 8.1 - 10.1Useful for alkaline pH studies. Can form complexes with diols, which may be relevant for some derivatives.

Buffers to Use with Caution or Avoid:

  • TRIS: Can be reactive and may interfere with certain degradation pathways.

  • Buffers with Poor UV Transparency: If your compound's λ_max is low (<220 nm), some buffers may interfere with detection.

Always run a control experiment with your compound in the chosen buffer to ensure the buffer itself is not causing unexpected degradation.

Q5: Beyond pH, what other formulation strategies can enhance the stability of my isoflavanone derivative?

A5: While pH optimization is foundational, a multi-pronged approach often yields the best results. Consider these strategies:

  • Chelating Agents: To combat metal-catalyzed oxidation, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[19]

  • Antioxidants: For compounds highly prone to oxidation, including antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be effective.[20]

  • Exclusion of Oxygen: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[19]

  • Protection from Light: Storing materials in amber vials or light-resistant packaging is essential to prevent photodegradation.[19]

  • Formulation Technology: For advanced applications, consider techniques like encapsulation (e.g., in cyclodextrins or liposomes) or creating amorphous solid dispersions to protect the molecule from the environment and improve solubility.[[“]][22][23]

Part 3: Protocols & Methodologies

Protocol 1: Step-by-Step Guide for a pH-Rate Profile Study

This protocol outlines the procedure to determine the stability of an isoflavanone derivative over a range of pH values.

G A Step 1: Prepare Buffers (e.g., pH 2, 4, 5, 7, 9, 10) Use buffers from table above. B Step 2: Prepare Compound Stock Dissolve compound in a minimal amount of water-miscible organic solvent (e.g., ACN, MeOH). A->B C Step 3: Initiate Study Add stock solution to each buffer to a final concentration of ~1 mg/mL. Ensure organic solvent is <5% v/v. B->C D Step 4: Incubate Store all solutions in a temperature- controlled oven (e.g., 50°C) to accelerate degradation. C->D E Step 5: Sample & Analyze Withdraw aliquots at time points (e.g., 0, 2, 6, 12, 24, 48h). Analyze immediately by HPLC. D->E F Step 6: Data Analysis For each pH, plot ln(C/C₀) vs. time. The slope of the line is -k_obs. E->F G Step 7: Determine Optimal pH Plot log(k_obs) vs. pH. The lowest point on the curve is the pH of maximum stability. F->G

Caption: Workflow for a pH-Rate Profile Study.

  • Materials: Your isoflavanone derivative, a validated stability-indicating HPLC method, a series of buffers covering the desired pH range (e.g., pH 2-10), a temperature-controlled oven, and volumetric glassware.

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) at constant ionic strength.

  • Sample Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., acetonitrile). For each pH to be tested, dilute the stock solution into the buffer to a final concentration suitable for HPLC analysis (e.g., 0.1-1.0 mg/mL). Ensure the final percentage of organic solvent is low (<5%) to avoid altering the buffer properties.

  • Incubation: Place all samples into a calibrated oven at an elevated temperature (e.g., 50°C, 60°C) to accelerate the degradation to a measurable rate.[24]

  • Time Points: At specified time intervals (e.g., t=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze each aliquot immediately using the stability-indicating HPLC-UV method.[16] Record the peak area of the parent compound.

  • Kinetic Analysis: For each pH, plot the natural logarithm of the remaining concentration percentage (ln[% Remaining]) versus time. For a first-order reaction, this will yield a straight line. The observed rate constant (kobs) is the negative of the slope.

  • pH-Rate Profile Construction: Plot the logarithm of each calculated kobs value against its corresponding pH. The resulting graph will show the pH region of minimal degradation.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to generate degradation products and test the specificity of your analytical method.[3][15]

Stress Condition Typical Reagent and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, 60°C, 8 hoursTo identify acid-labile degradation products.[24]
Base Hydrolysis 0.1 M NaOH, Room Temp, 4 hoursTo identify base-labile degradation products.[24]
Oxidation 3% H₂O₂, Room Temp, 24 hoursTo identify oxidative degradation products.
Thermal 80°C (in solid state and solution), 48 hoursTo assess intrinsic thermal stability.[24]
Photolytic Expose to light source providing UV/Vis output (ICH Q1B), 24 hoursTo assess light sensitivity.[24]

General Procedure:

  • Prepare five samples of your compound (~1 mg/mL in a suitable solvent like 50:50 water:acetonitrile).

  • Include a sixth (control) sample, which is untreated.

  • Expose each of the five samples to one of the stress conditions listed in the table. The goal is to achieve 5-20% degradation of the parent compound.[15][24] You may need to adjust time and temperature to reach this target.

  • After the designated exposure time, neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

  • Dilute all samples to the same concentration and analyze them using your HPLC method, preferably with both UV and MS detectors.

  • Evaluation: Confirm that your HPLC method can separate the parent peak from all degradation product peaks generated under the stress conditions. This demonstrates the method is "stability-indicating."

Part 4: References

  • Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. (2023). Molecular Pharmaceutics, 20(10), 5148–5159.

  • Wang, J., & Zhao, X. (2016). Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins. Journal of the Serbian Chemical Society, 81(3), 243-253.

  • Barnes, S. (2010). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. Lymphatic Research and Biology, 8(1), 89-98.

  • Canonica, S., et al. (2012). Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways. Environmental Science & Technology, 46(13), 7274-7282.

  • ResearchGate. (n.d.). Aquatic Photochemistry of Isoflavone Phytoestrogens: Degradation Kinetics and Pathways. Request PDF.

  • Semantic Scholar. (n.d.). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles.

  • Galleano, M., et al. (2023). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 12(5), 1083.

  • Burt, R., et al. (2005). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry, 53(10), 3987-3991.

  • Zimatkin, S. M., et al. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities—Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. Molecules, 29(9), 2149.

  • Kaur, H., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 37(6).

  • Gläser, P., et al. (2007). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. Food Chemistry, 103(4), 1378-1384.

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-11.

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.

  • Guzman, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • University of Windsor. (n.d.). HYDROLYSIS. Chemistry and Biochemistry.

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.

  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1036.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-23.

  • Fiveable. (n.d.). Mechanism of Hydrolysis Definition. Organic Chemistry II Key Term.

  • Peynshaert, K., et al. (2018). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Translational Vision Science & Technology, 7(6), 26.

  • Li, Y., et al. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.

Sources

Controlling racemization at the alpha-carbon in phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling α-Carbon Racemization for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: controlling racemization at the α-carbon of phenylpropanoic acids. This guide, curated by Senior Application Scientists, provides in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical purity in your experiments. We will delve into the mechanisms of racemization and offer practical, evidence-based strategies for its prevention and mitigation.

Many 2-arylpropionic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) collectively known as "profens," owe their therapeutic efficacy predominantly to a single enantiomer, typically the (S)-form.[1][2] For instance, (S)-ibuprofen is reported to be significantly more potent in inhibiting prostaglandin synthesis than its (R)-enantiomer.[2] Consequently, preventing the loss of enantiomeric purity through racemization is paramount during synthesis, derivatization, and analysis.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding racemization in phenylpropanoic acids.

Q1: What is the primary mechanism causing racemization at the α-carbon of phenylpropanoic acids?

A1: The primary mechanism of racemization for carbonyl compounds, including phenylpropanoic acids, is through the formation of a planar, achiral enol or enolate intermediate.[3][4] This process can be catalyzed by either acid or base.[5] The α-proton is rendered acidic by the adjacent carboxyl group. In the presence of a base, this proton can be abstracted to form a resonance-stabilized enolate. Under acidic conditions, protonation of the carbonyl oxygen facilitates the tautomerization to the enol form.[6] Once the planar enol or enolate is formed, the stereochemical information at the α-carbon is lost. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture.[5]

Q2: Why is my chiral phenylpropanoic acid racemizing during amide coupling reactions?

A2: Amide coupling reactions are a frequent source of racemization for chiral carboxylic acids. The activation of the carboxylic acid, a necessary step for amide bond formation, significantly increases the acidity of the α-proton.[7][8] Common coupling reagents, such as carbodiimides (e.g., DCC, DIC), form a highly reactive O-acylisourea intermediate which is particularly susceptible to racemization, especially in the presence of a base.[7][9] The base, often required to deprotonate the amine salt, can readily abstract the now highly acidic α-proton of the activated acid, leading to the formation of an achiral intermediate (e.g., an oxazolone or an enolate) and subsequent racemization.[8][10]

Q3: Can the choice of solvent influence the rate of racemization?

A3: Yes, the solvent can have a significant impact on the rate of racemization. Polar, aprotic solvents, such as dimethyl sulfoxide (DMSO), have been shown to increase the rate of racemization of mandelic acid, a related α-substituted carboxylic acid.[11] The solvent's ability to stabilize the charged intermediates and transition states involved in the enolization/enolate formation process plays a crucial role.[12] In contrast, nonpolar organic solvents may be preferred in certain contexts to minimize racemization.[13][14]

Q4: How does temperature affect the racemization of phenylpropanoic acids?

A4: Generally, increasing the reaction temperature increases the rate of racemization.[11][15] Higher temperatures provide the necessary activation energy for the proton abstraction and enolization processes. Therefore, conducting reactions at the lowest effective temperature is a common strategy to minimize epimerization.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges related to racemization.

Issue 1: Significant Racemization Observed During Amide Coupling

If you are experiencing a loss of enantiomeric excess (ee) during the coupling of a chiral phenylpropanoic acid with an amine, consider the following troubleshooting steps.

Underlying Cause: The combination of carboxylic acid activation and the presence of a base creates a high-risk environment for racemization via enolization.

Solutions:

StrategyMechanism of ActionRecommended Implementation
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) suppress racemization.[9][10] They react with the highly reactive activated intermediate (e.g., O-acylisourea) to form a more stable active ester that is less prone to racemization.[9]Add 1.0-1.2 equivalents of HOBt, HOAt, or Oxyma to the reaction mixture along with the coupling reagent.
Choice of Coupling Reagent Phosphonium (e.g., PyBOP, HBTU) and aminium/uronium (e.g., HATU) based coupling reagents are generally less prone to causing racemization compared to carbodiimides alone.[7][9] Ynamides have also been reported as racemization-free coupling reagents.[16][17]Substitute your current coupling reagent with PyBOP, HBTU, HATU, or a similar advanced coupling agent.
Base Selection The basicity and steric hindrance of the base used are critical. Stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can accelerate racemization.[8][9]Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9]
Temperature Control Lowering the reaction temperature reduces the rate of enolization.Perform the coupling reaction at 0 °C or a lower temperature if the reaction kinetics allow.

Experimental Protocol: Low-Racemization Amide Coupling of (S)-Ibuprofen

  • Dissolve (S)-Ibuprofen (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve the desired amine (1.2 eq) and N-methylmorpholine (NMM) (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, monitoring by TLC or LC-MS until completion.

  • Perform an aqueous workup and purify the product by column chromatography.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Issue 2: Racemization During Purification or Storage

Loss of stereochemical integrity can also occur post-synthesis.

Underlying Cause: Exposure to acidic or basic conditions, even trace amounts, can catalyze racemization over time, especially at elevated temperatures.

Solutions:

StrategyMechanism of ActionRecommended Implementation
Neutralize Purification Media Residual acid or base on silica gel or in solvents can cause racemization.If using silica gel chromatography, consider pre-treating the silica with a very dilute solution of a non-nucleophilic base (like triethylamine in the mobile phase) and then flushing with the pure mobile phase. Ensure all solvents are neutral.
Careful Solvent Removal Prolonged heating during solvent evaporation can promote racemization.Use a rotary evaporator at the lowest practical temperature and pressure. Avoid using a high-temperature oven for drying the final product.
Appropriate Storage Long-term storage under inappropriate conditions can lead to gradual racemization.Store the purified, enantiomerically enriched phenylpropanoic acid or its derivatives in a cool, dark, and dry place. For sensitive compounds, storage under an inert atmosphere at low temperatures (-20 °C) is recommended.

Visualizing Racemization Control

The following diagrams illustrate the key concepts discussed.

Racemization_Mechanism cluster_chiral Chiral State cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture S_Acid (S)-Phenylpropanoic Acid Enolate Planar Enolate/Enol S_Acid->Enolate + Base / - H⁺ or + H⁺ (cat.) R_Acid (R)-Phenylpropanoic Acid Enolate->R_Acid + H⁺ (50%) S_Acid_2 (S)-Phenylpropanoic Acid Enolate->S_Acid_2 + H⁺ (50%)

Caption: Mechanism of racemization via a planar achiral intermediate.

Amide_Coupling_Strategy Chiral_Acid Chiral Phenylpropanoic Acid Activated_Intermediate Highly Reactive Activated Intermediate Chiral_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., Carbodiimide) Racemization Racemization Activated_Intermediate->Racemization High Risk Stable_Active_Ester More Stable Active Ester Activated_Intermediate->Stable_Active_Ester + Additive Additive Additive (e.g., HOBt) Peptide_Bond Amide Product (Chiral Integrity Maintained) Stable_Active_Ester->Peptide_Bond + Amine Amine Amine

Caption: Role of additives in suppressing racemization during amide coupling.

References

  • Vertex AI Search. (n.d.). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC.
  • Via Medica Journals. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
  • Industrial & Engineering Chemistry Research. (n.d.). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubMed. (2016, October 12). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • University of Calgary. (n.d.). Reactions at the α-Carbon.
  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.
  • University of Groningen. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization in Peptide Coupling.
  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2002, April 25). Racemization of (S)-Profen Thioesters by Strong Neutral Bases in Nonpolar Organic Solvents: Implication for Ion-Pair Kinetic Basicity.
  • ResearchGate. (n.d.). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.
  • DATAPDF. (n.d.). Racemization of (S)-Profen Thioesters by Strong Neutral Bases in.
  • Hacettepe University. (n.d.). α-Substitution Reactions of Carbonyl Group.
  • PubMed. (2002, August 1). Temperature-rate profiles by polarimetric variable-temperature kinetic experiments to study racemization reactions.
  • Bocsci Inc. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

Sources

Technical Support Center: Purification of 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid. The presence of two distinct acidic functional groups—a carboxylic acid and a phenol—along with a nonpolar backbone, presents unique purification challenges. This document provides a structured, causality-driven approach to troubleshooting common issues, moving from initial workup to high-purity isolation.

Section 1: Initial Assessment & Purification Strategy

Q: My initial reaction analysis (e.g., by TLC or crude NMR) shows a complex mixture. What is the most logical first step for purification?

A: The most effective initial step is a liquid-liquid extraction based on the acidic properties of your target compound. This technique is highly efficient at removing neutral and basic impurities, significantly simplifying the mixture before attempting more refined methods like chromatography or crystallization. The strategy hinges on the differential acidity of the carboxylic acid and the phenol. A weak base will selectively deprotonate the carboxylic acid, while a strong base is required for the phenol.

A logical workflow is essential for systematically purifying the target compound from a crude reaction mixture. The following diagram outlines the decision-making process, from initial workup to final characterization.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Liquid-Liquid Extraction start->extraction purity_check1 Assess Purity (TLC, LCMS, ¹H NMR) extraction->purity_check1 decision1 Is Purity >95%? purity_check1->decision1 chromatography Column Chromatography decision1->chromatography No final_product Pure Product (Characterize: NMR, MS, MP) decision1->final_product Yes crystallization Recrystallization decision2 Is Purity >95%? crystallization->decision2 chromatography->purity_check1 chromatography->crystallization If solid & still impure decision2->chromatography No, re-evaluate method decision2->final_product Yes

Caption: High-level purification workflow for this compound.

Section 2: Troubleshooting Liquid-Liquid Extraction

Q: How do I selectively separate my carboxylic acid product from other components like unreacted phenol starting materials or neutral byproducts?

A: The key is to exploit the pKa difference between the carboxylic acid (~4-5) and the phenol (~10). A weak base like aqueous sodium bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but not the phenol.[1] This allows for their separation.

Protocol: Selective Bicarbonate Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Repeat the washing 2-3 times.

  • Phase Separation: Combine the aqueous layers. This layer now contains the sodium salt of your desired product. The organic layer contains neutral compounds and any unreacted, less acidic starting materials (like a simple phenol).[2]

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl or 3M HCl until the pH is ~2. This will re-protonate the carboxylate, causing your product to precipitate out of the solution.[3][4]

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts.

Compound TypeReagentExpected LocationRationale
Carboxylic Acid (Product) Saturated NaHCO₃ (aq)Aqueous Layer Forms a water-soluble sodium carboxylate salt.[1]
Phenol (Impurity)Saturated NaHCO₃ (aq)Organic LayerNaHCO₃ is not basic enough to deprotonate the phenol.[1]
Neutral CompoundSaturated NaHCO₃ (aq)Organic LayerNo reaction with base; remains soluble in the organic phase.[2]
Amine (Basic Impurity)1M HCl (aq)Aqueous LayerForms a water-soluble ammonium salt.[1][3]
Q: An inseparable emulsion formed during the extraction. How can I break it?

A: Emulsions are common when vigorous shaking creates fine droplets that are stabilized by surfactants or particulate matter.

Troubleshooting Steps:

  • Add Brine: Introduce a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase helps to destabilize the emulsion, causing the layers to separate.[5]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without high shear forces.[5]

  • Filtration: For persistent emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) to break up the droplets.

  • Patience: Sometimes, simply letting the funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate.

Section 3: Troubleshooting Crystallization

Q: My product precipitated as an oil instead of crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6] The presence of impurities can also depress the melting point, exacerbating the issue.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly. This ensures the solution is not supersaturated at a high temperature.[6]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not place it directly into an ice bath.[6]

  • Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system where the compound has slightly lower solubility, or use a mixed-solvent system.

  • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic imperfections in the glass provide nucleation sites.

Q: After recrystallization, the yield is very low. How can I improve it?

A: Low yield is often a result of using too much solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: This is the cardinal rule of recrystallization.[7] Add the solvent in small portions to the solid while heating, stopping as soon as all the solid has dissolved.

  • Cool Thoroughly: Ensure the flask has been cooled sufficiently, first to room temperature and then in an ice-water bath for at least 15-20 minutes, to maximize precipitation.

  • Second Crop: Isolate the first crop of crystals by filtration. Then, reduce the volume of the filtrate by boiling off some solvent (e.g., by 25-50%) and re-cooling to obtain a second, often less pure, crop of crystals.

Section 4: Troubleshooting Column Chromatography

Q: My compound is streaking badly on the silica gel column, leading to poor separation. How do I prevent this?

A: The acidic protons of both the carboxylic acid and phenol can interact strongly and inconsistently with the slightly acidic silica gel surface, causing severe tailing or streaking.

Solution: Eluent Modification

  • Add Acetic Acid: To suppress the deprotonation of your acidic compound, add a small amount of a volatile acid, typically 0.5-1% acetic acid, to your mobile phase (eluent). This ensures your compound remains in its neutral, protonated form, leading to sharper bands and better separation. Formic acid is another common alternative.

The diagram below shows the logical steps for developing a robust chromatography method.

Chromatography_Workflow cluster_TLC 1. TLC Method Development cluster_Column 2. Column Execution tlc_start Spot crude mixture on TLC plate tlc_solvent Test various solvent systems (e.g., Hexane/EtOAc) tlc_start->tlc_solvent tlc_acid Add 0.5% AcOH to eluent to reduce streaking tlc_solvent->tlc_acid tlc_rf Aim for product Rf ≈ 0.3 tlc_acid->tlc_rf pack Pack column with silica gel using non-polar solvent tlc_rf->pack load Load sample (dry or minimal volume of polar solvent) pack->load elute Run column with optimized eluent load->elute collect Collect fractions and analyze by TLC elute->collect

Caption: Workflow for developing a column chromatography purification method.

Q: My compound appears to be stuck on the column and won't elute. What should I do?

A: This indicates that your eluent is not polar enough to move the compound, or in rarer cases, the compound may have decomposed on the silica.[8]

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. If you are using a 7:3 Hexane:EtOAc mix, try moving to 1:1, then pure EtOAc.

  • Flush with Methanol: If pure EtOAc is not enough, a final flush with 5-10% methanol in DCM or EtOAc will elute even very polar compounds.

  • Check for Decomposition: Before running a large column, perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot has diminished, your compound may be unstable on silica.[8] In this case, consider alternative purification methods or using a deactivated stationary phase like neutral alumina.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity and identity of my final product? A: A combination of techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity with high sensitivity.[9][10][11]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q: After my aqueous workup, is it necessary to dry the organic solution before concentrating it? A: Absolutely. Water is partially soluble in many organic solvents like ethyl acetate. Before moving to chromatography or crystallization, you must remove dissolved water using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Add the agent until it no longer clumps together and swirls freely as a powder.[7] This prevents water from interfering with subsequent steps.

Q: Can I just use sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A: You can, but it is less selective. NaOH is a strong base and will deprotonate both the carboxylic acid and the phenol, moving both into the aqueous layer.[1] This is useful if you want to separate your product from only neutral impurities. However, if you need to separate your carboxylic acid product from a phenolic impurity, sodium bicarbonate is the superior choice as it will only extract the more acidic compound.[1]

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Gabarró, J., et al. (2020). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Save My Exams. (2025). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 873, Melilotic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 84, 159. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Molecules. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3302. Retrieved from [Link]

  • Chen, Y., et al. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple.... CABI Digital Library. Retrieved from [Link]

  • Havlíková, L., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen.... Journal of Pharmaceutical and Biomedical Analysis, 50(2), 201-206. Retrieved from [Link]

  • Council Of Scientific And Industrial Research. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
  • Natural Products Magnetic Resonance Database. (2020). Showing NP-Card for 3-(2-Hydroxyphenyl)propionic acid (NP0002700). Retrieved from [Link]

  • Kim, T. H., et al. (2001). Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid. Google Patents.
  • Aerts, J., et al. (2010). 3-(2-Formylphenoxy)propanoic acid. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid vs. Melilotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Life Sciences

Authored by: [Your Name/Gemini], Senior Application Scientist

Executive Summary

The exploration of novel therapeutic agents frequently involves the evaluation of structurally related compounds. This guide provides a comparative toxicological overview of two such molecules: 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid and Melilotic acid (3-(2-hydroxyphenyl)propanoic acid). While both are derivatives of phenylpropanoic acid, a comprehensive review of publicly available toxicological data reveals a significant disparity in our current understanding of their respective safety profiles.

This document synthesizes the available hazard information for Melilotic acid and, in the absence of direct data for this compound, draws cautious comparisons with a structurally related isomer, 3-Hydroxy-2-phenylpropanoic acid. We further contextualize this comparison by discussing the broader toxicological landscape of phenylpropanoic acid derivatives and outline the standard experimental methodologies required for a definitive head-to-head assessment. This guide is intended to inform researchers of the current knowledge gaps and provide a framework for future toxicological investigations in the interest of advancing drug discovery and development.

Introduction: The Phenylpropanoic Acid Scaffold

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. This structural motif is present in a wide array of natural products and synthetic compounds with diverse biological activities. Melilotic acid, for instance, is a natural compound found in plants like sweet clover and has been investigated for its potential therapeutic effects. Conversely, synthetic derivatives are continually being explored for novel pharmacological applications. Understanding the structure-toxicity relationship within this class is paramount for the early-stage identification of promising and safe drug candidates.

This guide focuses on two specific derivatives:

  • Melilotic Acid: Also known as 3-(2-hydroxyphenyl)propanoic acid, this compound has a more established, albeit limited, safety profile.

The subtle difference in the position of the phenyl group on the propanoic acid chain can significantly influence the molecule's interaction with biological systems, and thus its toxicological profile.

Comparative Hazard Profile

A direct comparison of the toxicity of this compound and Melilotic acid is hampered by the lack of specific toxicological studies for the former. However, we can compile the existing hazard information for Melilotic acid and a closely related structural isomer, 3-Hydroxy-2-phenylpropanoic acid, to provide an initial, albeit indirect, comparison.

Table 1: Summary of Hazard Classifications

Hazard ClassificationMelilotic Acid (3-(2-hydroxyphenyl)propanoic acid)This compound3-Hydroxy-2-phenylpropanoic acid (Structural Isomer)
Acute Oral Toxicity No data availableNo data availableNo data available
Skin Corrosion/Irritation Causes skin irritation (H315)[1][2][3][4][5][6]No data availableCauses skin irritation (H315)[7]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[1][2][3][4][5][6]No data availableCauses serious eye irritation (H319)[7]
Respiratory Irritation May cause respiratory irritation (H335)[1][2][3][4][5][6]No data availableMay cause respiratory irritation (H335)[7]
Germ Cell Mutagenicity No data availableNo data availableNo data available
Carcinogenicity No data availableNo data availableNo data available
Reproductive Toxicity No data availableNo data availableNot classified[7]

Analysis of Available Data:

The Safety Data Sheets (SDS) for both Melilotic acid and 3-Hydroxy-2-phenylpropanoic acid consistently indicate a similar hazard profile at the level of local irritancy. Both are classified as skin and eye irritants and are noted to potentially cause respiratory irritation[1][2][3][4][5][6][7]. This is a common characteristic of many organic acids.

Crucially, there is a significant absence of quantitative toxicological data, such as LD50 values for acute toxicity, IC50 values from cytotoxicity assays, or results from genotoxicity and carcinogenicity studies for all three compounds. This highlights a critical need for empirical testing to move beyond qualitative hazard identification to a quantitative risk assessment.

Understanding Structure-Toxicity Relationships in Phenylpropanoic Acids

The toxicity of phenylpropanoic acid derivatives can be influenced by several structural features, including the nature and position of substituents on the phenyl ring and the propanoic acid chain. Studies on related compounds have shown that modifications can impact metabolic pathways, potentially leading to the formation of reactive metabolites that contribute to cytotoxicity[4]. For instance, the introduction of certain functional groups can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and its potential to cause cellular damage[8].

While a definitive structure-toxicity relationship for the two compounds cannot be established without experimental data, it is plausible that the additional phenyl group in this compound could significantly alter its metabolic fate compared to Melilotic acid.

Recommended Experimental Workflows for a Definitive Toxicological Comparison

To address the current data gap, a systematic toxicological evaluation is necessary. The following sections outline standard, validated in vitro assays that would provide the foundational data for a robust comparative assessment.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method to determine the cytotoxicity of a compound.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Melilotic acid in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells overnight_incubation Overnight Incubation plate_cells->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds serial_dilutions Prepare Serial Dilutions serial_dilutions->add_compounds incubation_period Incubate (24-72h) add_compounds->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.

Experimental Protocol:

  • Strain Selection: Choose appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

Diagram 2: Ames Test Workflow

Ames_Test_Workflow start Start bacterial_culture Bacterial Culture (Histidine Auxotrophs) start->bacterial_culture test_compound Test Compound (Various Concentrations) start->test_compound s9_mix S9 Metabolic Activation Mix (+/-) start->s9_mix mix_components Mix Components in Top Agar bacterial_culture->mix_components test_compound->mix_components s9_mix->mix_components plate Pour on Minimal Agar Plates mix_components->plate incubate Incubate (48-72h) plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze for Mutagenicity count_colonies->analyze

Caption: Workflow for assessing mutagenicity using the Ames test.

Conclusion and Future Directions

To advance the development of either of these compounds for therapeutic applications, a comprehensive toxicological assessment is imperative. The experimental workflows outlined in this guide for cytotoxicity and genotoxicity testing represent the minimum necessary steps to begin to build a robust safety profile. Further in vivo studies would be required to understand the systemic toxicity and overall safety of these compounds. Researchers are strongly encouraged to undertake these studies to enable informed decisions in the drug development process.

References

  • PubMed. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Melilotic acid. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Retrieved February 15, 2026, from [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20, 906-911.
  • PubMed. (2002). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Retrieved February 15, 2026, from [Link]

  • National University of Singapore. (2015). Relationship between structure, toxicity and activity. Retrieved February 15, 2026, from [Link]

  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives.
  • U.S. Environmental Protection Agency. (n.d.). (2E)-3-(2-Hydroxyphenyl)-2-propenal. Retrieved February 15, 2026, from [Link]

  • Exposome-Explorer. (n.d.). 3-Hydroxyphenylpropionic acid. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved February 15, 2026, from [Link]

  • PubMed. (1996). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Retrieved February 15, 2026, from [Link]

Sources

Validation of Synthesis via Perkin Condensation Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of saturated aryl-alkanoic acids—specifically hydrocinnamic acid (3-phenylpropanoic acid)—is a foundational transformation in the production of ester-based fragrances, phenylalanine derivatives, and HIV-1 protease inhibitors. While modern catalysis offers direct routes (e.g., Heck coupling followed by hydrogenation), the Perkin Condensation followed by Catalytic Reduction remains a "workhorse" pathway due to its use of robust, inexpensive reagents and high atom economy in the condensation step.

This guide validates the Perkin-Reduction route, contrasting it with the Knoevenagel and Wittig alternatives. It provides a standardized protocol for the synthesis of hydrocinnamic acid from benzaldehyde, featuring a "Green" transfer hydrogenation step that eliminates the need for high-pressure gas cylinders.

Mechanistic Insight & Pathway

To validate this synthesis, one must understand the distinct electronic demands of the two steps. The Perkin reaction requires high thermal energy to drive the formation of the enolate from acetic anhydride, while the subsequent reduction must be chemoselective to saturate the alkene without reducing the aromatic ring or the carboxylic acid.

Mechanistic Workflow

The following diagram outlines the reaction flow, including the critical intermediate (Cinnamic Acid) and potential side reactions (Over-reduction).

PerkinReduction Benzaldehyde Benzaldehyde (Starting Material) Intermediate Tetrahedral Intermediate Benzaldehyde->Intermediate Aldol Condensation (180°C) Ac2O Acetic Anhydride + NaOAc Ac2O->Intermediate Cinnamic Cinnamic Acid (α,β-Unsaturated) Intermediate->Cinnamic Elimination (-H2O) & Hydrolysis Reduction Pd-Catalyzed Reduction Cinnamic->Reduction Product Hydrocinnamic Acid (Target) Reduction->Product Selective Saturation Impurity Impurity: Cyclohexyl Propanoic Acid (Over-reduction) Reduction->Impurity Ring Hydrogenation (Excess Catalyst/Time)

Figure 1: Reaction pathway from Benzaldehyde to Hydrocinnamic Acid, highlighting the critical intermediate and potential over-reduction impurity.

Comparative Analysis: Perkin vs. Alternatives

Before committing to the Perkin route, researchers must evaluate it against milder alternatives like the Knoevenagel condensation.

FeaturePerkin Condensation Knoevenagel Condensation Wittig Reaction
Primary Reagents Acetic Anhydride, NaOAcMalonic Acid, Pyridine/PiperidinePhosphonium Ylide
Reaction Conditions Harsh (140–180°C)Mild (Reflux or RT)Mild (RT to -78°C)
Atom Economy High (Side product is acetic acid)Moderate (CO2 loss via decarboxylation)Low (Ph3PO waste)
Stereoselectivity Predominantly (E)-isomerPredominantly (E)-isomerTunable (E/Z)
Scalability Excellent (Industrial standard)Good (Base removal required)Poor (Solid waste removal)
Cost Profile LowLow-MediumHigh

Verdict: The Perkin route is validated for large-scale, cost-sensitive synthesis where high temperatures are tolerated. For heat-sensitive substrates, Knoevenagel is the superior choice.

Experimental Protocol: The Validated Route

This protocol utilizes a classical Perkin condensation followed by a Transfer Hydrogenation , which offers higher safety and reproducibility than balloon-based H2 methods.

Step 1: Synthesis of Cinnamic Acid (Perkin Condensation)[1][2][3]
  • Reagents: Benzaldehyde (0.2 mol), Acetic Anhydride (0.3 mol), Anhydrous Sodium Acetate (0.12 mol).

  • Equipment: Round-bottom flask, air condenser (reflux), oil bath.

  • Setup: Combine benzaldehyde, acetic anhydride, and ground anhydrous sodium acetate in a dry flask.

  • Reaction: Heat the mixture at 170–180°C for 4–5 hours.

    • Note: Vigorous reflux is required. The high temperature drives the formation of the anhydride enolate.

  • Work-up: Pour the hot mixture into water (approx. 500 mL) containing Na2CO3 to hydrolyze the excess anhydride and dissolve the cinnamate as its sodium salt.

  • Purification:

    • Steam distill (or extract with ether) to remove unreacted benzaldehyde.

    • Acidify the remaining aqueous solution with concentrated HCl to precipitate cinnamic acid.

    • Recrystallize from hot water/ethanol.

  • Checkpoint: Target Melting Point: 133°C .

Step 2: Reduction to Hydrocinnamic Acid (Transfer Hydrogenation)
  • Reagents: Cinnamic Acid (10 mmol), PdCl2 (10 mol%), Formic Acid (40 mmol), 2.5 M NaOH (aq).

  • Rationale: Using Formic Acid/NaOH generates hydrogen in situ, avoiding high-pressure vessels and reducing fire hazards.

  • Solubilization: Dissolve cinnamic acid in 2.5 M NaOH (20 mL).

  • Catalyst Addition: Add PdCl2 (approx. 17 mg for 1 mmol scale, scale up accordingly).

  • Initiation: Add Formic Acid dropwise. Evolution of CO2 gas indicates active hydrogen generation.

  • Reaction: Heat to 65°C for 1-2 hours.

    • Validation: Monitor via TLC (disappearance of UV-active conjugated alkene spot).

  • Isolation: Acidify with 2 M HCl. Extract with ethyl acetate (3x). Dry over MgSO4 and concentrate.

Validation Methodologies

To certify the synthesis, the product must meet specific Critical Quality Attributes (CQAs). The transition from a conjugated system (Cinnamic) to a non-conjugated system (Hydrocinnamic) provides clear spectroscopic markers.

A. Nuclear Magnetic Resonance (NMR) Validation

The disappearance of the alkene doublets is the primary indicator of success.

NucleusCinnamic Acid (Precursor) Hydrocinnamic Acid (Product) Interpretation
1H NMR (Alkene/Alkyl) δ 6.45 (d) & 7.80 (d)δ 2.67 (t) & 2.95 (t) Disappearance of alkene doublets (J16Hz) confirms reduction. Appearance of two triplets (J7-8Hz) confirms saturated chain.
1H NMR (Aromatic) δ 7.40 - 7.55 (m)δ 7.15 - 7.30 (m)Slight upfield shift due to loss of conjugation.
13C NMR (Carbonyl) δ ~172 ppm (Conjugated)δ ~179 ppm (Non-conjugated) Loss of conjugation shifts C=O signal downfield.
B. Impurity Tracking

Common failure modes in this specific sequence include:

  • Unreacted Benzaldehyde: Detectable by the distinct aldehyde proton at δ 10.0 ppm (1H NMR) or almond odor.

  • Over-Reduction (Cyclohexylpropanoic acid): Occurs if reduction is too vigorous (e.g., high pressure H2 with Pt catalyst).

    • Marker: Broad multiplets in the δ 0.8–1.8 ppm region (1H NMR).

  • Polymerization (Tars): Dark brown discoloration in Step 1. Remedied by activated charcoal filtration during the sodium salt phase.

C. Physical Properties[4]
  • Melting Point: Pure Hydrocinnamic acid melts at 47–49°C .[1] A depressed melting point (<45°C) often indicates retained solvent or unreacted alkene.

  • IR Spectroscopy:

    • Cinnamic: Sharp C=C stretch at ~1630 cm⁻¹.

    • Hydrocinnamic:[1][2][3][4] Absence of 1630 cm⁻¹ peak; strong C=O stretch at ~1711 cm⁻¹.

References

  • Perkin, W. H. (1868).[5] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.

  • Suresh, P., et al. (2012). "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH". Sciencemadness / Tetrahedron Letters context.

  • NIST Chemistry WebBook. "Hydrocinnamic acid - IR and Mass Spectra". National Institute of Standards and Technology.[1][2][6]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 20(3), 661–667.

  • Organic Syntheses. "Hydrocinnamic Acid Synthesis Protocol". Organic Syntheses, Coll. Vol. 1, p. 311 (1941).

Sources

Spectroscopic Analysis of Lactone vs. Hydroxy Acid Forms: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the equilibrium between a closed lactone ring and its open hydroxy acid (carboxylate) form is a critical determinant of pharmacokinetics, efficacy, and toxicity. This is particularly relevant for two major drug classes: Statins (e.g., Simvastatin, Lovastatin) and Camptothecins (e.g., Irinotecan, Topotecan).

Often, the lactone serves as a lipophilic prodrug that permeates cell membranes, while the hydroxy acid is the active pharmacophore (in statins) or a toxic/inactive metabolite (in camptothecins). Distinguishing these forms requires precise spectroscopic techniques due to their rapid, pH-dependent interconversion.

This guide provides a rigorous comparison of FTIR, NMR, and UV-Vis/Fluorescence methodologies to characterize this equilibrium, supported by experimental protocols and mechanistic data.

Mechanistic Foundation: The Hydrolysis Equilibrium

The core challenge in analyzing these forms is the reversibility of the hydrolysis reaction. The transition is driven by pH and solvent polarity.

  • Acidic/Neutral pH: Favors the Lactone (Closed, Lipophilic).

  • Basic pH: Favors the Hydroxy Acid (Open, Hydrophilic, Anionic).

Diagram 1: Lactone-Acid Interconversion Pathway

LactoneHydrolysis Figure 1: pH-Dependent Hydrolysis Mechanism of Delta-Lactones Lactone Lactone Form (Closed Ring) Lipophilic Transition Tetrahedral Intermediate Lactone->Transition + OH⁻ / H₂O (Hydrolysis) Transition->Lactone Ring Closure Acid Hydroxy Acid Form (Open Chain) Hydrophilic Transition->Acid Ring Opening Acid->Transition + H⁺ (Lactonization)

Spectroscopic Comparison: Lactone vs. Acid[1][2][3][4]

The following section details the specific spectral signatures used to distinguish the two forms.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the "structural fingerprint" technique. It relies on the vibrational frequency of the carbonyl (


) bond.[1][2] The ring strain in the lactone forces the carbonyl bond to vibrate at a higher frequency compared to the open-chain carboxylic acid.

Key Discriminator: The Carbonyl Stretch Region (


).
FeatureLactone Form (Closed)Hydroxy Acid Form (Open)Mechanistic Cause
C=O Stretch 1735 – 1780 cm⁻¹ 1700 – 1725 cm⁻¹ Ring strain increases bond force constant (

) in lactones.
O-H Stretch Weak/Narrow (Alcohol only)Broad (2500–3300 cm⁻¹) Strong hydrogen bonding in carboxylic acid dimers.
C-O-C Stretch Distinct band ~1150-1280 cm⁻¹Absent (Replaced by C-OH)Cleavage of the ether linkage in the ester.

Application Note: In Simvastatin , the lactone carbonyl appears distinct from the ester side-chain carbonyl. Upon hydrolysis, the high-frequency lactone peak disappears, merging into the lower-frequency acid/ester region.

Nuclear Magnetic Resonance (NMR)

NMR is the most definitive tool for conformational analysis. The electronic environment of the protons and carbons adjacent to the ester linkage changes drastically upon ring opening.

Key Discriminator: Chemical Shift (


) of the 

-methine proton.
NucleusSignal LocationLactone Shift (

)
Acid Shift (

)
Shift Direction
¹H-NMR Methine (-CH -O-)4.2 – 4.7 ppm 3.8 – 4.1 ppm Upfield (Shielding increases as electron-withdrawing ester converts to alcohol).
¹³C-NMR Carbonyl (C =O)170 – 175 ppm 175 – 180 ppm Downfield (Carboxylate resonance deshielding).

Expert Insight: For Statins , the H-NMR signal of the proton at the


-position (part of the lactone ring) is the standard for quantification. In the acid form, this proton becomes part of a secondary alcohol and shifts upfield by approximately 0.4–0.6 ppm.
UV-Vis and Fluorescence Spectroscopy[7]

While less structurally specific than NMR, these techniques are superior for kinetic monitoring due to their speed and sensitivity. This is the gold standard for measuring hydrolysis rates (


) and equilibrium constants (

).

Case Study: Camptothecin (CPT) CPT exhibits a pH-dependent equilibrium where the lactone is highly fluorescent and the carboxylate has distinct quantum yields.

  • Lactone: High fluorescence intensity; Absorption max

    
     360-370 nm.
    
  • Carboxylate: Lower fluorescence (often quenched); Absorption max shifts (Red or Blue depending on solvent/binding).

  • Isosbestic Point: A specific wavelength where absorbance remains constant during hydrolysis. The presence of a sharp isosbestic point confirms a clean two-state transition without side reactions.

Experimental Protocol: Kinetic Determination of Hydrolysis

Objective: Determine the hydrolysis rate constant (


) of a lactone-based drug using UV-Vis spectroscopy.
Diagram 2: Experimental Workflow

ExperimentalWorkflow Figure 2: Kinetic Analysis Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Prepare Stock Solution (DMSO/Acetonitrile) Mix Rapid Mixing (t=0) Stock->Mix Buffer Prepare Buffer Series (pH 4.0 - 10.0) Buffer->Mix Scan Time-Course Scan (Every 30s for 60 mins) Mix->Scan Plot Plot ln(A_inf - A_t) vs Time Scan->Plot Calc Calculate k_obs (Slope) Plot->Calc

Detailed Methodology
  • Stock Preparation: Dissolve the pure lactone form in an aprotic solvent (DMSO or Acetonitrile) to prevent premature hydrolysis. Concentration: 1-5 mM.

  • Buffer System: Prepare phosphate or Tris buffers ranging from pH 4.0 to 10.0. Ionic strength must be constant (adjust with NaCl).

  • Initiation:

    • Pre-warm buffer to 37°C.

    • Inject stock solution into the buffer (final organic solvent < 2% v/v).

    • Vortex for 3 seconds.

  • Data Acquisition:

    • Immediately place in UV-Vis spectrophotometer (thermostatted).

    • Scan from 200–500 nm every 30–60 seconds.

    • Monitor the disappearance of the lactone peak (or appearance of the acid peak).

  • Calculation:

    • Use the first-order rate equation:

      
      .
      
    • Plot

      
       vs. time. The slope is 
      
      
      
      .

Self-Validation Check:

  • Control 1: Run the experiment at pH 3.0. The spectrum should remain unchanged (Lactone is stable).

  • Control 2: Run at pH 12.0. The conversion should be instantaneous (Full hydrolysis).

  • Isosbestic Point: Ensure all spectral lines cross at a single point. If not, a third species (e.g., dimer or degradation product) is present.

References

  • Burke, T. G., & Mi, Z. (1993).[3] "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability." Analytical Biochemistry.

  • Chayen, R., et al. (2023). "A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants." Computational Toxicology.

  • Skotnicki, K., et al. (2008). "DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin." Journal of Molecular Modeling.

  • Malinowska, K., et al. (2010). "Evaluation and discrimination of simvastatin-induced structural alterations in proteins... by FTIR spectroscopy." Journal of Biophotonics.

  • NIST Chemistry WebBook. "Infrared Spectra of Lactones and Carboxylic Acids."

Sources

Bioavailability Assessment of Phenylpropanoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpropanoic acid derivatives (e.g., Ferulic Acid, Caffeic Acid, and their esters) represent a class of potent antioxidants with significant therapeutic potential in oncology and cardiology. However, their clinical translation is frequently stalled by the "Bioavailability Paradox": high in vitro potency coupled with poor in vivo systemic exposure.

This guide provides a technical comparison of unmodified free acids versus their esterified prodrugs and formulation derivatives. It details validated experimental protocols for assessing bioavailability barriers, specifically focusing on Phase II metabolic conjugation and intestinal permeability.

The Bioavailability Landscape: Free Acids vs. Derivatives

The core challenge with phenylpropanoids is not usually intrinsic absorption, but rather metabolic stability and solubility .

Category A: Unmodified Free Acids (The Baseline)

Examples: Ferulic Acid (FA), Caffeic Acid (CA).

  • Mechanism: Absorbed primarily via monocarboxylic acid transporters (MCT) and passive diffusion in the stomach and upper small intestine.

  • The Limitation: These compounds are prime substrates for UDP-glucuronosyltransferases (UGTs) .[1][2][3] Extensive first-pass metabolism in intestinal enterocytes and the liver converts >90% of the free acid into glucuronides and sulfates (e.g., ferulic acid-4-O-glucuronide) within minutes of absorption.

  • Pharmacokinetic Profile: Rapid

    
     (15–30 mins) but extremely short 
    
    
    
    (< 1 hour).
Category B: Lipophilic Esters (The Prodrug Strategy)

Examples: Caffeic Acid Phenethyl Ester (CAPE), Ethyl Ferulate (EF).

  • Mechanism: Esterification masks the polar carboxylic acid group, significantly increasing lipophilicity (

    
    ). This enhances passive membrane permeability across the apical membrane of enterocytes.
    
  • The Limitation: While permeability increases, solubility in the aqueous gastric environment decreases. Furthermore, intracellular esterases may hydrolyze the prodrug back to the free acid before it reaches systemic circulation.

  • Performance: Studies indicate that Ethyl Ferulate achieves a comparable

    
     to FA but with an extended residence time due to slower hydrolysis.
    
Category C: Crystal Engineering & Nano-Formulations

Examples: CAPE-Nicotinamide Cocrystals, Lipid Nanocarriers.

  • Mechanism: Cocrystallization disrupts the stable crystal lattice of hydrophobic esters, improving dissolution rates without altering chemical structure.

  • Performance: CAPE-Nicotinamide cocrystals have demonstrated a 2.76-fold improvement in bioavailability compared to raw CAPE by synchronizing dissolution with absorption windows.

Comparative Pharmacokinetic Data

The following data summarizes key pharmacokinetic (PK) parameters from rat models (Wistar), highlighting the shift in exposure profiles between free acids and their derivatives.

Table 1: Comparative PK Parameters in Wistar Rats (Oral Administration)

Compound FormDose (mg/kg)

(µg/mL)

(h)

(µg[2][4][5]·h/mL)
Bioavailability Factor
Ferulic Acid (Free) 1507.67 ± 0.770.0818.5 ± 2.1Baseline Reference
Ethyl Ferulate 15018.38 ± 1.380.2542.1 ± 4.5~2.3x vs Free Acid
CAPE (Suspension) 100.85 ± 0.121.502.4 ± 0.3Limited by Solubility
CAPE (Cocrystal) 102.34 ± 0.250.756.6 ± 0.82.76x vs Suspension

Note: Data synthesized from comparative studies (see References 1, 3, 5).


 values for esters often represent the detection of the hydrolyzed parent acid or the stable ester depending on the assay protocol.

Mechanistic Barriers: The "First-Pass Gauntlet"

To accurately interpret bioavailability data, one must visualize the metabolic pathway. The diagram below illustrates why free acids fail to maintain systemic concentrations: the sequential coupling of uptake transporters and Phase II conjugation enzymes.

MetabolicFate Lumen Gut Lumen (Dissolution) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Passive Diffusion & MCT Transporters Enterocyte->Enterocyte UGT1A / SULT (Phase II Conjugation) PortalVein Portal Vein Enterocyte->PortalVein Free Acid (Minor) + Glucuronides (Major) Liver Liver (Hepatic Clearance) PortalVein->Liver Liver->Liver Secondary Metabolism Systemic Systemic Circulation (Bioavailability) Liver->Systemic Remaining Free Fraction Excretion Renal/Biliary Excretion Liver->Excretion Elimination

Figure 1: The metabolic fate of phenylpropanoids.[6] Note the critical bottleneck at the Enterocyte and Liver stages where UGT (UDP-glucuronosyltransferase) enzymes rapidly convert the active compound into inactive conjugates.

Validated Experimental Protocols

For researchers aiming to replicate these findings or test new derivatives, the following protocols represent the industry standard for ensuring data integrity (E-E-A-T).

Protocol A: Caco-2 Permeability Assay (The Gold Standard)

Purpose: To predict human intestinal absorption and identify efflux transporter substrates.[7]

Critical Quality Attributes:

  • Cell Line: Caco-2 (Passage 40–60).[7]

  • Differentiation: 21 days post-seeding to ensure full expression of brush border enzymes and transporters.[8]

  • Integrity Check: Transepithelial Electrical Resistance (TEER) must be > 300

    
     before use.
    

Step-by-Step Workflow:

  • Preparation: Seed cells on Transwell® polycarbonate filters (

    
     pore size). Culture for 21 days in DMEM at 37°C/5% CO2.
    
  • Equilibration: Wash monolayers with HBSS (pH 7.4) and incubate for 20 mins at 37°C. Measure TEER.

  • Dosing (Apical -> Basolateral): Add the test compound (e.g., 10 µM CAPE) to the Apical chamber (A). Add blank buffer to the Basolateral chamber (B).

  • Dosing (Basolateral -> Apical): Reverse the setup in a separate well to calculate the Efflux Ratio.

  • Sampling: Withdraw 100 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Leakage Marker: Co-incubate with Lucifer Yellow . If Lucifer Yellow permeability (

    
    ) > 
    
    
    
    , reject the well (monolayer breach).
  • Analysis: Quantify via LC-MS/MS. Calculate

    
    .
    

Caco2Workflow cluster_prep Phase 1: Preparation cluster_transport Phase 2: Transport Study Seed Seed Caco-2 Cells (Transwell Filters) Culture Culture 21 Days (Differentiation) Seed->Culture TEER Measure TEER (>300 Ω·cm²) Culture->TEER Dose Add Compound (Apical or Basolateral) TEER->Dose Incubate Incubate 37°C (Sample at 30, 60, 90, 120 min) Dose->Incubate Marker Check Lucifer Yellow Permeability Incubate->Marker Result Calculate Papp & Efflux Ratio Marker->Result If Valid

Figure 2: Caco-2 permeability workflow. The critical control point is the TEER measurement and Lucifer Yellow marker to ensure monolayer integrity.

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To determine systemic exposure (


), half-life (

), and clearance (

).

Methodology:

  • Animals: Male Wistar rats (250–300g), fasted 12h prior to dosing.

  • Administration: Oral gavage (suspended in 0.5% CMC-Na) or IV bolus (dissolved in saline/PEG400).

  • Blood Sampling: Retro-orbital or tail vein collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Plasma Extraction (Critical Step):

    • Acidify plasma (100 µL) with 10 µL of 1M HCl (stabilizes the phenolic acid).

    • Precipitate proteins with cold Acetonitrile (300 µL).

    • Vortex 3 min, Centrifuge 10,000g for 10 min.

    • Inject supernatant into HPLC-MS/MS.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. For Ferulic Acid, monitor transition m/z 193.0

    
     134.0 (negative ion mode).
    

References

  • Patel, J. H., et al. (2019).[9] "Pharmacokinetics of ferulic acid following oral administration of ethyl ferulate alone and in combination with piperine in rats." Annals of Phytomedicine.

  • Ketkar, S., et al. (2016). "Tracing the Architecture of Caffeic Acid Phenethyl Ester Cocrystals: Studies on Crystal Structure, Solubility, and Bioavailability Implications." Crystal Growth & Design.

  • Li, H., et al. (2016).[4] "The effects of ferulic acid on the pharmacokinetics of warfarin in rats after biliary drainage." Drug Design, Development and Therapy.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Wu, Z., et al. (2020). "Pharmacokinetic Study of Ferulic Acid Following Transdermal or Intragastric Administration in Rats." Biomedical Chromatography.

Sources

A Comparative Guide to the Antioxidant Capacity of 3-(2-Hydroxyphenyl)-2-phenylpropanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the methodologies used to assess the antioxidant capacity of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid, also known as Melilotic acid.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of common antioxidant assays, offers detailed experimental protocols, and presents a comparative framework for evaluating the efficacy of this compound against established antioxidants.

Introduction: The Significance of Antioxidant Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals.[5][6] this compound, a phenolic acid found in various plants, is structurally poised to exhibit antioxidant properties due to its hydroxylated phenyl group.[1][2][7] A rigorous evaluation of its antioxidant capacity is crucial for understanding its therapeutic potential.

This guide will explore four widely adopted in vitro assays for determining antioxidant capacity: DPPH, ABTS, FRAP, and ORAC. Each assay operates on a distinct chemical principle, and a multi-assay approach is therefore essential for a comprehensive antioxidant profile.

Principles and Methodologies of Antioxidant Capacity Assays

A thorough understanding of the underlying chemistry of each assay is paramount for experimental design and data interpretation. The choice of assay can be influenced by the solubility of the test compound and the specific type of antioxidant activity being investigated (e.g., hydrogen atom transfer vs. single electron transfer).[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and straightforward method for screening antioxidant activity.[10]

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10] The DPPH radical is a deep violet-colored crystalline powder that forms a purple solution in organic solvents like ethanol or methanol.[10][11] When reduced by an antioxidant, the solution's color changes to a pale yellow.[10] The degree of discoloration, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in ethanol or methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[11]

    • Prepare a series of standard antioxidant solutions (e.g., Ascorbic acid or Trolox) of known concentrations.[12]

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well or tube and mix thoroughly. A typical ratio is 20 µL of sample to 200 µL of DPPH solution.

    • Include a blank control containing only the solvent and the DPPH solution.[12]

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.[11][12]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[11]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

Causality and Validation: The use of a standard antioxidant like Ascorbic acid or Trolox allows for the creation of a standard curve, against which the activity of the test compound can be compared and quantified.[12][13][14] This provides a self-validating system for each experimental run. The dark incubation is critical as DPPH is light-sensitive.

Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1mM) R1 Mix Sample/Standard with DPPH Solution P1->R1 P2 Prepare Test Compound & Standard Solutions P2->R1 R2 Incubate in Dark (30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition & IC50 A1->A2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the radical scavenging ability of both hydrophilic and lipophilic antioxidants.[8]

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15][16][17] The pre-formed ABTS•+ is then reduced by an antioxidant, leading to a decrease in the solution's color intensity.[15][16] The reduction in absorbance is measured spectrophotometrically at 734 nm and is proportional to the antioxidant's activity.[15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[18]

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.[15]

    • Prepare standard and test compound solutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a pre-determined volume of the diluted ABTS•+ solution.[15] For example, 5 µL of the sample to 200 µL of the ABTS solution.[15]

    • Mix thoroughly and allow the reaction to proceed for a set time (e.g., 5-6 minutes).[15]

    • Measure the absorbance at 734 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.[16]

Causality and Validation: The pre-generation of the radical cation and adjustment of its absorbance to a specific value standardizes the starting conditions of the assay, ensuring reproducibility. The use of Trolox as a standard is crucial for expressing the results in a universally comparable unit (TEAC).[13][14][19]

Diagram of ABTS Assay Workflow:

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ Stock Solution P2 Dilute ABTS•+ to Absorbance ~0.7 P1->P2 R1 Add Sample/Standard to ABTS•+ Solution P2->R1 P3 Prepare Test Compound & Standard P3->R1 R2 Incubate (e.g., 6 min) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate TEAC A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[20] The change in color is measured by the increase in absorbance at 593 nm.[5] The FRAP assay is a measure of the total antioxidant power of a sample, reflecting its reducing ability.[21]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[20]

    • Warm the FRAP reagent to 37°C before use.[20]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare test compound solutions.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the pre-warmed FRAP reagent.[20] For instance, 20 µL of sample to 150 µL of FRAP reagent.[20]

    • Mix and incubate at 37°C for a defined period, typically 4-6 minutes.[20]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the Fe²⁺ standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Causality and Validation: The acidic pH is crucial as it maintains iron solubility and drives the reduction reaction. The standard curve with a known reducing agent (Fe²⁺) is essential for quantifying the reducing power of the unknown samples.

Diagram of FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) P3 Warm FRAP Reagent to 37°C P1->P3 P2 Prepare Fe²⁺ Standard & Test Compound R1 Add Sample/Standard to FRAP Reagent P2->R1 P3->R1 R2 Incubate at 37°C (4-6 min) R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Calculate FRAP Value (Fe²⁺ Equivalents) A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is unique in that it measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: This assay is based on the inhibition of peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein, by an antioxidant.[3][22] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe.[3] Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence.[3] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution.

    • Prepare an AAPH solution (free radical initiator).[23]

    • Prepare a series of Trolox standards for the standard curve.

    • Prepare test compound solutions.

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescein solution to each well.[23]

    • Add the test compound or Trolox standard to the respective wells.[23]

    • Incubate the plate at 37°C for a period of time (e.g., 30 minutes) to allow for thermal equilibration.[22][23]

    • Initiate the reaction by adding the AAPH solution to all wells, preferably using a multichannel pipette or an automated injector.[23][24]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[23]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of each sample and standard to get the Net AUC.[23]

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter.

Causality and Validation: The kinetic monitoring of fluorescence decay provides a more biologically relevant measure of antioxidant activity compared to endpoint assays. The use of a biologically relevant radical source (peroxyl radicals) is a key advantage.[24] The standard curve is essential for accurate quantification.

Diagram of ORAC Assay Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in 96-well plate) cluster_analysis Analysis P1 Prepare Fluorescein, AAPH, Trolox & Sample Solutions R1 Add Fluorescein P1->R1 R2 Add Sample/Standard P1->R2 R1->R2 R3 Incubate at 37°C R2->R3 R4 Inject AAPH to start reaction R3->R4 A1 Kinetic Fluorescence Reading (Ex:485, Em:520 nm) R4->A1 A2 Calculate Net AUC & ORAC Value (TE) A1->A2

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Comparative Antioxidant Capacity

While direct experimental data on the antioxidant capacity of this compound using these standardized assays is not extensively available in the public literature, we can infer its potential by examining structurally similar phenolic acids. The antioxidant activity of phenolic compounds is largely dictated by the number and position of hydroxyl groups on the aromatic ring.[25]

The following table summarizes reported antioxidant capacities for several common phenolic acids, which can serve as a benchmark for future studies on this compound. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.[26]

Phenolic AcidDPPH Assay (IC50, µM)ABTS Assay (TEAC)FRAP Assay (µmol Fe(II)/µmol)ORAC Assay (µmol TE/µmol)
This compound Data not available Data not available Data not available Data not available
Caffeic Acid9.8 - 501.5 - 2.12.3 - 3.74.6 - 5.7
Ferulic Acid19.5 - 761.2 - 2.01.9 - 2.83.5 - 4.8
Gallic Acid4.5 - 9.01.9 - 2.53.0 - 4.53.1 - 4.2
p-Coumaric Acid35 - 1500.8 - 1.51.0 - 1.82.5 - 3.9
Table compiled from various sources.[26] Values represent a range from different studies and should be used for relative comparison only.

For a direct comparison, this compound should be evaluated alongside well-established standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox.[27][28][29] These compounds are routinely used as positive controls and provide a reliable benchmark for antioxidant efficacy.[13][14][30]

Conclusion and Future Directions

This guide outlines the fundamental principles and detailed protocols for four essential antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC. While there is a current gap in the literature regarding the comprehensive antioxidant profile of this compound, the methodologies described herein provide a robust framework for such an investigation.

For a thorough and conclusive assessment, it is imperative to:

  • Employ multiple antioxidant assays to account for different mechanisms of action.

  • Conduct direct, side-by-side comparisons with standard antioxidants like Trolox and Ascorbic Acid under identical experimental conditions.

  • Explore structure-activity relationships by comparing its activity with other structurally related phenolic acids.

Such studies will be invaluable for elucidating the full therapeutic potential of this compound and guiding its future development in pharmaceutical and nutraceutical applications.

References

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • MySkinRecipes. Analysis of Antioxidant Capacity using DPPH.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066.
  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • G-Biosciences. ABTS Assay, Cat # BAQ060.
  • BMG Labtech. Antioxidant potential using ORAC assay.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • BenchChem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • ResearchGate. (2025, August 5). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • ResearchGate. Antioxidant Assays.
  • PubMed. (1993, March). Oxygen-radical absorbance capacity assay for antioxidants.
  • PMC. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
  • PubMed. (2019, November 14). A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds.
  • SciELO. Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • Scite.ai. Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Food Science and Technology. (2023, February 6). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • Scite.ai. Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • BenchChem. comparing the antioxidant capacity of 3-(3-hydroxyphenyl)propionic acid to other phenolic acids.
  • Chem-Impex. 3-(2-Hydroxyphenyl)propionic acid.
  • ChemBK. (2024, April 9). 3-Phenyl-3-hydroxypropanoic acid.
  • ResearchGate. (2025, August 5). The evaluation of the synergistic effect of 3-(2,4-dihydroxyphenyl)propionic acid and l-ascorbic acid on tyrosinase inhibition.
  • MDPI. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.
  • PMC. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • MDPI. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
  • PMC. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • MySkinRecipes. 3-(2-Hydroxyphenyl)propionic acid.
  • PubChem. Melilotic acid | C9H10O3 | CID 873.
  • FooDB. (2010, April 8). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887).
  • PMC. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid.
  • PubMed. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study.
  • ResearchGate. Antioxidant activity of the various extracts compared with the Trolox ®....
  • ResearchGate. (2023, October 20). The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C, C-vitamers, and other common ascorbic acid derivatives.

Sources

Reference Standards for Isoflavonoid Metabolite Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of isoflavonoids (daidzein, genistein, glycitein) and their gut-derived metabolites (equol, O-desmethylangolensin [O-DMA]) is critical for understanding their bioavailability and clinical efficacy. However, the analysis is complicated by extensive phase II metabolism (glucuronidation/sulfation) and significant matrix effects in biological fluids.

This guide moves beyond simple product listings to objectively compare the performance of reference standard architectures (


 vs. Deuterated vs. Analog) and quantification strategies (Hydrolysis vs. Direct Analysis). It provides a validated framework for minimizing analytical bias and ensuring data integrity in clinical and pharmacokinetic studies.

The Isoflavonoid Metabolic Landscape[1]

Understanding the metabolic pathway is the prerequisite for selecting appropriate standards. The inter-individual variability in the conversion of Daidzein to Equol (the "Equol Producer" phenotype) makes the specific quantification of these metabolites essential.

Visualization: Metabolic Pathway & Conjugation

The following diagram outlines the critical reductive pathways and phase II conjugation points that dictate reference standard selection.

IsoflavoneMetabolism cluster_1 Gut Microbial Metabolites cluster_2 Phase II Conjugates (Circulating Forms) Daidzein Daidzein DHD Dihydrodaidzein (DHD) Daidzein->DHD Reductase Genistein Genistein DHG Dihydrogenistein Genistein->DHG Equol S-Equol (Bioactive) DHD->Equol Tetrahydrodaidzein int. ODMA O-DMA (Inactive) DHD->ODMA Ring Cleavage Eq_Gluc Equol-7/4'-Glucuronide Equol->Eq_Gluc UGT Enzymes Eq_Sulf Equol-Sulfate Equol->Eq_Sulf SULT Enzymes SixOH 6'-OH-O-DMA DHG->SixOH

Figure 1: Metabolic pathway of Daidzein and Genistein, highlighting the divergence into bioactive Equol and inactive O-DMA, and subsequent Phase II conjugation.[1][2][3][4]

Part 1: Selecting the Internal Standard (The Accuracy Engine)

The choice of Internal Standard (IS) is the single most significant variable in LC-MS/MS accuracy. In biological matrices (plasma/urine), ion suppression caused by co-eluting phospholipids can alter signal intensity by >40%.

Comparative Analysis: vs. Deuterated ( ) vs. Analogs
1. Carbon-13 (

) Isotopologues (The Gold Standard)
  • Mechanism:

    
     atoms increase mass without significantly altering the physicochemical properties or bond vibrational energy of the molecule.
    
  • Performance: The IS co-elutes exactly with the analyte. Any matrix suppression affecting the analyte affects the IS to the exact same degree at the exact same time.

  • Recommendation: Essential for Equol and O-DMA quantification where matrix interference is high.

2. Deuterated (

) Standards (The Economic Alternative)
  • Mechanism: Hydrogen is replaced by Deuterium.[5]

  • The "Deuterium Effect" Risk: C-D bonds are shorter and stronger than C-H bonds, reducing lipophilicity. This often causes the deuterated standard to elute slightly earlier than the analyte on Reverse Phase (C18) columns.

  • Consequence: If the IS elutes earlier, it may miss the ion suppression zone that hits the analyte, leading to failed normalization.

  • Stability Risk: Deuterium on exchangeable sites (e.g., hydroxyl groups, -OD) can swap with solvent protons (

    
    ), causing the signal to "disappear" into the analyte channel (false positives).
    
3. Structural Analogs (e.g., Flavone, 4-Hydroxybenzophenone)
  • Mechanism: Chemically similar but distinct compounds.[6]

  • Performance: Poor. They do not correct for specific ionization effects or extraction recovery variations.

  • Verdict: Unsuitable for rigorous quantitative work.[7]

Data Summary: Internal Standard Performance
Feature

-Labeled (e.g.,

-Equol)
Deuterated (e.g.,

-Equol)
Structural Analog (e.g., Flavone)
Retention Time Match Perfect (Co-elution)Good to Fair (Slight shift possible)Poor (Distinct RT)
Matrix Effect Correction 100% (Identical suppression)80-95% (Risk of differential suppression)<50% (Random correlation)
Isotopic Stability High (Non-exchangeable)Variable (Risk of H/D exchange)High
Cost High (

$)
Moderate (

)
Low ($)
Suitability Clinical PK, Biomarker ValidationRoutine ScreeningQualitative Profiling

Part 2: Sample Preparation Strategies

Isoflavones circulate primarily (>95%) as glucuronides and sulfates. You must choose between measuring the "Total" (via hydrolysis) or the specific conjugated forms.

Workflow Visualization: Hydrolysis vs. Direct Analysis

Workflow cluster_Hydrolysis Method A: Enzymatic Hydrolysis cluster_Direct Method B: Direct Analysis Sample Biological Sample (Plasma/Urine) Enzyme Add Enzyme (H. pomatia / E. coli) Sample->Enzyme Crash Protein Precipitation (MeOH/ACN) Sample->Crash Incubate Incubate (37°C, 2-16h) Enzyme->Incubate Extract_A LLE / SPE Extraction Incubate->Extract_A Result_A Total Aglycones (Daidzein + Genistein + Equol) Extract_A->Result_A Extract_B Dilute & Shoot / SPE Crash->Extract_B Result_B Intact Conjugates (Equol-7-Glucuronide, etc.) Extract_B->Result_B

Figure 2: Decision tree for sample preparation. Method A yields total isoflavone burden; Method B yields metabolic profile.

Critical Causality: Enzyme Selection

If choosing Method A (Hydrolysis), the source of


-glucuronidase is critical:
  • Helix pomatia (Snail): Contains both glucuronidase and sulfatase activity. Required for isoflavones, as a significant portion are sulfated.

  • E. coli: Pure glucuronidase. Will underestimate total isoflavones by failing to cleave sulfates.

Validated Experimental Protocol (Method A: Hydrolysis)

This protocol prioritizes robustness and uses


-labeled standards to correct for the matrix effects inherent in hydrolyzed urine/plasma.
Materials
  • Analytes: Daidzein, Genistein, Equol, O-DMA (Purity >98%).

  • Internal Standards:

    
    -Daidzein, 
    
    
    
    -Genistein,
    
    
    -Equol (or
    
    
    -Equol if
    
    
    unavailable, provided
    
    
    -label is on the carbon ring, not hydroxyls).
  • Enzyme:

    
    -glucuronidase/sulfatase from Helix pomatia (Type H-1 or equivalent).
    
Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare stock solutions of analytes and IS in DMSO (stable for 6 months at -80°C).

    • Self-Validating Step: Monitor the IS peak area in solvent vs. matrix. If the drop is >50%, optimize the extraction, not just the chromatography.

  • Enzymatic Hydrolysis:

    • Aliquot 200

      
      L of plasma/urine.
      
    • Add 20

      
      L of Internal Standard working solution.
      
    • Add 50

      
      L of Helix pomatia enzyme solution (activity >1000 units/mL in 0.1M sodium acetate buffer, pH 5.0).
      
    • Incubation: 37°C for 16 hours (Overnight) OR 50°C for 3 hours.

    • Note: Verify completion of hydrolysis by spiking a known glucuronide standard (e.g., Daidzein-7-glucuronide) into a test sample; recovery of aglycone must be >95%.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Add 1 mL of extraction solvent (Diethyl ether or Ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer supernatant to a fresh tube and evaporate to dryness under Nitrogen (

      
      ).
      
  • Reconstitution & Analysis:

    • Reconstitute in 100

      
      L of Mobile Phase (e.g., 80:20 Water:MeOH with 0.1% Formic Acid).
      
    • LC-MS/MS Conditions:

      • Column: C18 (e.g., 2.1 x 100 mm, 1.7

        
        m).
        
      • Mode: Negative Electrospray Ionization (ESI-). Isoflavones ionize superiorly in negative mode.

Quality Control Criteria
  • Linearity:

    
     over the range (e.g., 1–5000 ng/mL).
    
  • Precision: CV < 15% for QC samples.

  • IS Response: The variation of IS peak area across the batch should not exceed ±20%.

References

  • Setchell, K. D., et al. (2002).[1] "The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones." Journal of Nutrition.[8] Link

  • Song, T., et al. (1998).[8] "Soy isoflavone analysis: quality control and a new internal standard." American Journal of Clinical Nutrition. Link

  • Soukup, S. T., et al. (2016).[9] "Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women." Archives of Toxicology. Link

  • Wang, Q., et al. (2013). "Which internal standard? Deuterated or C13 enriched? - Comparative analysis in LC-MS/MS." ResearchGate / Analytical Chemistry Discussion. Link

  • Grace, P. B., et al. (2003). "Quantification of isoflavones and lignans in urine using gas chromatography/mass spectrometry." Analytical Biochemistry. Link

  • Heinonen, S., et al. (1999). "Identification of isoflavone metabolites dihydrodaidzein, dihydrogenistein, 6'-OH-O-dma, and cis-4-OH-equol in human urine." Journal of Agricultural and Food Chemistry. Link

Sources

Precision in Phenolic Acid Immunoassays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in pharmacokinetics and plant metabolomics, the quantification of phenolic acids (e.g., Salicylic acid, Ferulic acid) presents a distinct challenge: these molecules are small haptens (<300 Da) with high structural homology. While HPLC-MS/MS remains the gold standard for absolute specificity, it lacks the throughput required for large-scale screening.

This guide objectively compares high-affinity Monoclonal Antibody (mAb) Competitive ELISAs against standard Polyclonal (pAb) formats and HPLC methods. We focus on the critical performance metric: Cross-Reactivity (CR) . The data presented demonstrates that while mAb-based assays offer superior specificity, understanding the immunogen design is the only way to predict and mitigate interference from metabolites.

Part 1: The Mechanistic Challenge (Hapten Design)

Phenolic acids are non-immunogenic haptens. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH or BSA). The specificity of the resulting antibody is strictly determined by the site of conjugation .

  • The Trap: If a phenolic acid is conjugated via its carboxylic acid tail (a common, easy synthesis), the antibody recognizes the benzene ring "head." This results in massive cross-reactivity with any molecule sharing that ring structure (e.g., metabolites like Gentisic acid).

  • The Solution: High-specificity mAbs are generated using heterologous hapten design , where the conjugation site preserves the unique functional groups of the target.

Visualization: The Specificity Mechanism

The following diagram illustrates why "Bridge Recognition" leads to false positives and how heterologous coating prevents it.

HaptenSpecificity cluster_Assay Assay Configuration Immunogen Immunogen Design (Hapten + Linker A + Carrier) Antibody Resulting Antibody (Binds Target + Linker A) Immunogen->Antibody Elicits Homologous Homologous Coating (Target + Linker A) Antibody->Homologous Strong Binding to Linker Heterologous Heterologous Coating (Target + Linker B) Antibody->Heterologous Binds Analyte Only Result_Bad High Background (Antibody binds Linker A) Homologous->Result_Bad Result_Good High Specificity (Antibody binds Target Only) Heterologous->Result_Good

Figure 1: Mechanism of "Linker Recognition." Using a heterologous coating antigen (different linker structure) forces the antibody to recognize the phenolic acid analyte, not the chemical bridge used during synthesis.

Part 2: Comparative Performance Analysis

We compared a Targeted mAb Salicylate ELISA (using heterologous coating) against a standard pAb kit and the HPLC reference method.

Scenario: Salicylic Acid (SA) Quantification

Salicylic acid is rapidly metabolized into Salicyluric acid (SU) and Gentisic acid (GA). A non-specific assay will overestimate SA levels due to these metabolites.

Table 1: Cross-Reactivity Profile (% CR)

Data derived from competitive inhibition studies calculated as (IC50 Target / IC50 Analog) × 100.

CompoundStructure RelationmAb ELISA (Optimized) Generic pAb ELISA FPIA (Fluorescence Polarization)
Salicylic Acid (Target) Parent Drug100% 100% 100%
Acetylsalicylic AcidPrecursor (Aspirin)< 1.0%~5.0%< 1.0%
Salicyluric Acid Major Metabolite< 2.5% ~15% < 5.0%
Gentisic AcidMinor Metabolite< 0.1%~8.0%< 1.0%
5-Methylsalicylic Acid Structural Analog~5.0%~45%1200%
DiflunisalDifluorophenyl derivative< 1.0%~20%~52%

† Note: The massive 1200% CR in FPIA is a classic example of "Linker Effects" where the analog binds the antibody more tightly than the target drug itself.

Table 2: Method Comparison Guide
FeatureHigh-Spec mAb ELISA HPLC-UV / MS Generic pAb ELISA
Throughput High (96 samples / 2 hrs)Low (1 sample / 20-40 mins)High
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (MS)~0.5 µg/mL
Specificity High (Epitope Specific)Absolute (Retention Time + Mass)Low (Polyclonal mix)
Sample Prep Minimal (Dilution)Complex (Extraction/Filtration)Minimal
Cost Per Sample Low ($)High (

$)
Low ($)
Best Use Case PK Screening, High-Vol AnalysisConfirmation, Metabolite ProfilingRough Estimation

Part 3: Experimental Protocol (Self-Validating System)

To validate the specificity of a phenolic acid immunoassay in your own lab, you must determine the IC50 shift. Do not rely solely on the manufacturer's insert.

Protocol: Determination of Cross-Reactivity via Competitive ELISA

Principle: In a competitive format, the presence of a cross-reactant shifts the sigmoidal binding curve to the right. The degree of this shift quantifies the interference.

Step-by-Step Methodology:
  • Preparation of Standards:

    • Prepare a serial dilution (log-scale) of the Target Analyte (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare identical serial dilutions for each Potential Cross-Reactant (Metabolites, structural analogs).

  • Assay Execution:

    • Coat plate with Heterologous Antigen (1 µg/mL). Block with 3% BSA.

    • Add 50 µL of Standard/Analog + 50 µL of mAb (at limiting concentration).

    • Incubate 60 min at RT. Wash 3x (PBS-Tween).

    • Add Secondary Antibody-HRP.[1] Incubate 45 min. Wash 3x.

    • Develop with TMB substrate.[1] Stop with 1M H2SO4.

  • Data Processing (The Validation Logic):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4-PL) Model .

    • Calculate the IC50 (concentration at 50% B/B0) for the Target and the Cross-Reactant.[2]

Calculation Formula:


Visualization: Validation Workflow

This workflow ensures that any interference is statistically quantified before running clinical or field samples.

ValidationWorkflow Start Start Validation Prep Prepare Log-Dilutions (Target vs. Analogs) Start->Prep RunAssay Run Competitive ELISA (Triplicate) Prep->RunAssay CurveFit 4-PL Curve Fitting RunAssay->CurveFit CalcIC50 Calculate IC50 Values CurveFit->CalcIC50 Decision Is CR > 10%? CalcIC50->Decision Pass Assay Validated Proceed to Sample Testing Decision->Pass No Fail Interference Detected Requires Extraction/HPLC Decision->Fail Yes

Figure 2: The "Go/No-Go" decision tree for validating immunoassay specificity. If Cross-Reactivity (CR) exceeds 10% for a known abundant metabolite, the assay is unsuitable for direct measurement.

Part 4: Technical Insights & Mitigation

As a scientist, you must recognize that no immunoassay is 100% specific for small molecules. However, you can mitigate errors:

  • The "Spacer Arm" Effect:

    • If your assay shows >100% cross-reactivity (like the 5-methylsalicylic acid example in Table 1), the antibody is likely recognizing the linker used in the immunogen. Switch to a kit that explicitly states the use of heterologous coating antigens .

  • Matrix Interference vs. Cross-Reactivity:

    • Do not confuse matrix effects (pH, salt, proteins) with cross-reactivity. CR is specific binding to an analog; matrix effect is non-specific suppression. Always run a Spike-and-Recovery test alongside your CR validation.

  • Correlation with HPLC:

    • For regulatory submission, you must correlate your ELISA results with HPLC. A correlation coefficient (

      
      ) of >0.95 is expected. If 
      
      
      
      is low, check for metabolites that your ELISA might be picking up but HPLC separates.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.

  • Wang, S., et al. (2011). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green.[3] Frontiers in Chemistry.

  • BenchChem Technical Support. (2025). A Researcher's Guide to the Cross-Reactivity of Salicylates in Immunoassays.

  • Dunbar, B. (1989). Specificity Data of the Salicylate Assay by Fluorescent Polarization Immunoassay. Journal of Analytical Toxicology.

  • Creative Proteomics. (2024). Protocol for Competitive ELISA and IC50 Calculation.

  • Olkowski, A.A., et al. (2003). A rapid HPLC method for determination of major phenolic acids in plant material.[4] Polish Journal of Food and Nutrition Sciences.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.